molecular formula C11H10O3 B1316647 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 89781-52-2

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B1316647
CAS No.: 89781-52-2
M. Wt: 190.19 g/mol
InChI Key: NZBNORDTBKGVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS: 89781-52-2) is a tetrahydronaphthalene derivative of high interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol, serves as a valuable chemical building block . Tetrahydronaphthalene-based carboxylic acids are key intermediates in structure-based drug design, particularly in the development of potent enzyme inhibitors . Scientific literature highlights the application of similar aminotetrahydronaphthalene carboxamide ligands in the design of novel HIV-1 protease inhibitors, where they function as P2 ligands to promote critical hydrogen bonding and van der Waals interactions within the enzyme's active site . This mechanism is crucial for achieving high-affinity binding and overcoming drug resistance, making such scaffolds essential for advancing antiviral research . Provided with a typical purity of 98%, this chemical is intended for research applications as a key intermediate . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBNORDTBKGVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563657
Record name 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89781-52-2
Record name 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Due to the limited availability of published experimental data, this document primarily presents computed properties and information from chemical suppliers. Further experimental validation is recommended for critical applications.

Core Physical and Chemical Properties

This compound, with the molecular formula C₁₁H₁₀O₃, is a derivative of tetralone.[1] Its chemical structure consists of a tetralone core with a carboxylic acid group attached to the aromatic ring. The available physical and chemical data are summarized below.

PropertyValueSource
Molecular Weight 190.19 g/mol PubChem (Computed)[1]
190.2 g/mol Biosynth (Supplier)[2]
Boiling Point 389.1 °CBiosynth (Supplier)[2]
Flash Point 230 °CBiosynth (Supplier)[2]
XLogP3 1.5PubChem (Computed)[1]
Topological Polar Surface Area 54.4 ŲPubChem (Computed)[1]
Monoisotopic Mass 190.062994177 DaPubChem (Computed)[1]
CAS Number 89781-52-2PubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not described in the currently available scientific literature. General synthetic routes for related tetralone carboxylic acids may involve the cyclization of appropriate precursors followed by functional group manipulations. However, a specific and validated protocol for this particular isomer is not publicly documented.

Similarly, specific analytical methods, including detailed procedures for NMR, IR, and mass spectrometry, as well as chromatographic analysis (e.g., HPLC, GC), for this compound are not available.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Therefore, the creation of diagrams for signaling pathways or experimental workflows as requested is not feasible at this time.

Logical Workflow for Compound Characterization

In the absence of specific experimental data, a general workflow for the characterization of a novel or poorly described compound like this compound is proposed. This workflow outlines the logical steps a researcher would take to determine the key physical and chemical properties.

G General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization cluster_biological Biological Evaluation synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir FT-IR Spectroscopy purification->ir mp Melting Point Determination purification->mp solubility Solubility Studies purification->solubility pka pKa Determination purification->pka screening Initial Biological Screening purification->screening pathway_analysis Signaling Pathway Analysis screening->pathway_analysis

A generalized workflow for the synthesis, characterization, and evaluation of a chemical compound.

Conclusion

This technical guide consolidates the limited available information on the physical properties of this compound. While some basic data can be sourced from computational models and chemical suppliers, a significant gap exists in the experimental validation of these properties and in the documentation of its synthesis, analysis, and biological activity. The provided workflow serves as a general guideline for researchers aiming to comprehensively characterize this and other lesser-known chemical entities. Further research is necessary to elucidate the full physicochemical and biological profile of this compound.

References

An In-depth Technical Guide to 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a derivative of the tetralone scaffold, a bicyclic aromatic ketone. The tetralone core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. While this specific molecule is primarily available as a reference standard for pharmaceutical testing, its structural motif is central to the development of a diverse range of therapeutic agents.[1][2] The versatility of the 5,6,7,8-tetrahydronaphthalene-2-naphthoic acid scaffold and its analogs allows for the creation of compounds with a wide range of biological activities, targeting diseases from cancer to inflammation.[2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential significance in drug discovery based on the activity of its structural analogs.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in a research setting.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₁₁H₁₀O₃PubChem[3]
Molecular Weight 190.19 g/mol PubChem[3]
CAS Number 89781-52-2PubChem[3]
SMILES C1CC2=C(C=C(C=C2)C(=O)O)C(=O)C1Biosynth[1]
InChI Key NZBNORDTBKGVQM-UHFFFAOYSA-NPubChem
Boiling Point 389.1 °CBiosynth[1]
Flash Point 230 °CBiosynth[1]
XLogP3 (Computed) 1.5PubChem[3]

Chemical Structure

The structure of this compound features a tetralone core with a carboxylic acid group at the C2 position of the aromatic ring and a ketone at the C8 position of the saturated ring.

Caption: Chemical structure of this compound.

Proposed Synthetic Route

The proposed workflow involves three key stages:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to a suitable starting material.

  • Oxidation: Conversion of the acetyl group to a carboxylic acid.

  • Cyclization and Oxidation: Formation of the tetralone ring.

A potential starting material could be a substituted benzene derivative that can be elaborated to the final product.

G start Substituted Benzene (e.g., 4-phenylbutanoic acid) step1 Friedel-Crafts Acylation (e.g., with Acetyl Chloride, AlCl₃) start->step1 intermediate1 Acylated Intermediate step1->intermediate1 step2 Oxidation of Methyl Ketone (e.g., Haloform Reaction) intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric Acid) intermediate2->step3 product 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid step3->product

Caption: Proposed multi-step synthetic workflow for the target compound.

Detailed Methodologies (Proposed)

Step 1: Friedel-Crafts Acylation of a Phenylalkanoic Acid

  • Objective: To introduce an acetyl group para to the alkyl chain on the benzene ring.

  • Protocol:

    • A suitable starting material, such as 4-phenylbutanoic acid, is dissolved in an inert solvent (e.g., dichloromethane or nitrobenzene) and cooled in an ice bath.

    • A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise.

    • Acetyl chloride is added dropwise to the stirred mixture.

    • The reaction is allowed to proceed at low temperature and then warmed to room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • The reaction is quenched by carefully pouring it onto crushed ice and hydrochloric acid.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude acylated product.

Step 2: Oxidation to the Carboxylic Acid

  • Objective: To convert the newly introduced acetyl group into a carboxylic acid.

  • Protocol:

    • The acylated intermediate is subjected to a haloform reaction. It is dissolved in a suitable solvent like dioxane or tetrahydrofuran.

    • A solution of sodium hypobromite or sodium hypochlorite (bleach) is added dropwise while maintaining the temperature.

    • The reaction is stirred until the starting material is consumed (monitored by TLC).

    • The mixture is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Intramolecular Acylation (Cyclization)

  • Objective: To form the second, saturated ring of the tetralone structure.

  • Protocol:

    • The dicarboxylic acid intermediate is treated with a strong acid catalyst that also acts as a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent.

    • The mixture is heated to promote the intramolecular Friedel-Crafts acylation (cyclization).

    • The reaction progress is monitored by TLC or HPLC.

    • Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.

    • The solid is filtered, washed thoroughly with water and a dilute solution of sodium bicarbonate to remove unreacted acid, and then dried.

    • The final product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Potential Biological Significance and Applications

While direct biological studies on this compound are limited, the broader class of 5,6,7,8-tetrahydronaphthoic acid derivatives has shown significant promise in drug discovery.[2] This suggests that the title compound could serve as a valuable scaffold or intermediate for developing novel therapeutics.

  • Anticancer Agents: Derivatives of the tetralin moiety have been investigated as microtubule targeting agents.[2] These compounds disrupt the dynamics of microtubule assembly and disassembly, a critical process for cell division, ultimately leading to cancer cell death.[2]

  • Anti-inflammatory Agents: Structurally related compounds have been identified as potent and selective antagonists of the P2Y14 receptor.[2] This receptor is implicated in inflammatory processes, making its antagonists potential therapeutic agents for a variety of inflammatory and metabolic diseases.[2]

  • COX-2 Inhibitors: Regioisomers and structurally similar compounds to the tetralin scaffold have been designed as selective cyclooxygenase-2 (COX-2) inhibitors.[2] Selective COX-2 inhibitors are an important class of nonsteroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation with a reduced risk of gastrointestinal side effects.[2]

The functional groups of this compound—the carboxylic acid and the ketone—provide two reactive handles for further chemical modification, allowing for the creation of diverse libraries of compounds for screening and drug development.

Conclusion

This compound is a well-defined chemical entity with a structure that is highly relevant to medicinal chemistry and drug discovery. Although detailed experimental and biological data on this specific molecule are scarce in public literature, its relationship to other biologically active tetralin derivatives underscores its potential as a building block for novel therapeutic agents. The proposed synthetic route, based on established chemical transformations, provides a viable pathway for its preparation in a laboratory setting, enabling further investigation into its chemical and biological properties. Researchers can leverage this scaffold to explore new treatments for cancer and inflammatory conditions.

References

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Solubility, Experimental Protocols, and Biological Relevance

This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its solubility characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. Due to the limited availability of specific experimental data for this compound, this guide combines theoretical knowledge with established methodologies for analogous compounds.

Physicochemical Properties

This compound is a tetralone derivative with the following properties:

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol [1]
CAS Number 89781-52-2[1]
Appearance Solid (predicted)
pKa Estimated 3-5 (typical for carboxylic acids)

Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterSparingly soluble to insolubleThe hydrophobic tetralone backbone counteracts the polarity of the carboxylic acid group.
5% Aqueous NaOHSolubleThe carboxylic acid will be deprotonated to form a more soluble sodium carboxylate salt.[2]
5% Aqueous NaHCO₃SolubleAs a carboxylic acid, it is expected to be acidic enough to react with sodium bicarbonate, forming the soluble salt and carbon dioxide.[2][3]
5% Aqueous HClInsolubleThe acidic conditions will keep the carboxylic acid in its protonated, less soluble form.[2]
Diethyl EtherSolubleThe organic nature of the solvent will solvate the hydrophobic part of the molecule.
EthanolSolubleThe polar hydroxyl group of ethanol can hydrogen bond with the carboxylic acid.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound.

Qualitative Solubility Testing

This set of experiments aims to classify the compound based on its solubility in different aqueous solutions, providing insights into its acidic, basic, or neutral nature.[2][4]

Materials:

  • This compound

  • Distilled water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of distilled water.[4] Vortex the mixture vigorously for 1-2 minutes. Observe for complete dissolution.

  • 5% NaOH Solubility: To a new test tube, add 25 mg of the compound and 0.75 mL of 5% NaOH solution.[2] Vortex and observe for dissolution.

  • 5% NaHCO₃ Solubility: Repeat the procedure with 25 mg of the compound and 0.75 mL of 5% NaHCO₃ solution.[2] Observe for any effervescence (release of CO₂) in addition to dissolution.

  • 5% HCl Solubility: In a separate test tube, add 25 mg of the compound to 0.75 mL of 5% HCl solution.[2] Vortex and observe.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]

Materials:

  • This compound

  • Chosen solvent (e.g., phosphate buffer pH 7.4, water, ethanol)

  • Small glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • After incubation, allow the vials to stand to let undissolved solids settle.

  • Carefully collect a sample of the supernatant. For accurate results, centrifuge the sample to remove any remaining solid particles.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

  • The solubility is reported in units such as mg/mL or µg/mL.

Potential Biological Relevance and Signaling Pathways

While direct evidence for the biological activity of this compound is limited, its structural motif as a tetralone derivative suggests potential interactions with biological targets. Tetralone derivatives have been identified as inhibitors of the Macrophage Migration Inhibitory Factor (MIF) tautomerase activity.[6][7] MIF is a pro-inflammatory cytokine involved in various inflammatory diseases.[6][7]

The diagram below illustrates a simplified representation of the MIF signaling pathway and the potential point of inhibition by a tetralone derivative.

MIF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MIF MIF Receptor CD74/CXCR4 Receptor Complex MIF->Receptor ERK ERK Activation Receptor->ERK Akt Akt Activation Receptor->Akt Inflammation Pro-inflammatory Gene Expression ERK->Inflammation Akt->Inflammation Tetralone 8-Oxo-5,6,7,8-tetrahydro- naphthalene-2-carboxylic acid (Hypothetical Inhibitor) Tetralone->MIF Inhibition of Tautomerase Activity

Caption: Hypothetical inhibition of the MIF signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for solubility determination and a general experimental workflow.

Solubility_Determination_Workflow Start Start: Compound of Interest Qualitative Qualitative Solubility Testing (Water, NaOH, NaHCO3, HCl) Start->Qualitative Quantitative Quantitative Solubility Determination (Shake-Flask Method) Qualitative->Quantitative Analysis Concentration Analysis (HPLC/UV-Vis) Quantitative->Analysis Data Solubility Data (mg/mL) Analysis->Data End End Data->End

Caption: Logical workflow for solubility determination.

References

Spectroscopic and Spectrometric Characterization of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectral data for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (C₁₁H₁₀O₃, Molecular Weight: 190.19 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from knowledge of characteristic chemical shifts, vibrational frequencies, and fragmentation patterns for the functional groups present in the molecule, namely an aromatic carboxylic acid and a tetralone moiety.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1H-COOH
~8.2 - 8.4Singlet1HAr-H (H-1)
~8.0 - 8.2Doublet1HAr-H (H-3)
~7.4 - 7.6Doublet1HAr-H (H-4)
~3.0 - 3.2Triplet2H-CH₂- (H-5)
~2.7 - 2.9Triplet2H-CH₂- (H-7)
~2.1 - 2.3Multiplet2H-CH₂- (H-6)
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~195 - 200C=O (Ketone, C-8)
~170 - 175C=O (Carboxylic Acid)
~140 - 145Ar-C (quaternary)
~135 - 140Ar-C (quaternary)
~130 - 135Ar-CH
~128 - 132Ar-CH
~125 - 130Ar-CH
~120 - 125Ar-C (quaternary)
~35 - 40-CH₂- (C-7)
~25 - 30-CH₂- (C-5)
~20 - 25-CH₂- (C-6)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700-1725StrongC=O stretch (Carboxylic Acid)
~1680-1700StrongC=O stretch (Ketone)
~1600, ~1475Medium-StrongC=C stretch (Aromatic)
~1210-1320StrongC-O stretch (Carboxylic Acid)
~920BroadO-H bend (Carboxylic Acid)
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative IntensityAssignment
190Moderate[M]⁺ (Molecular Ion)
173Moderate[M-OH]⁺
162Moderate[M-CO]⁺
145Strong[M-COOH]⁺
115ModerateFragmentation of tetralone ring

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use an appropriate relaxation delay (e.g., 1-5 seconds) to ensure quantitative integration.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum and calibrate to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) at 70 eV is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and significant fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent (NMR) Compound->Dissolution SolidSample Solid Sample (IR, MS) Compound->SolidSample NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer SolidSample->IR MS Mass Spectrometer SolidSample->MS NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

The Diverse Biological Activities of Tetralone Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetralone carboxylic acid derivatives represent a versatile class of bicyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The inherent structural features of the tetralone scaffold, combined with the functional versatility of the carboxylic acid group, provide a unique platform for the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.

Synthesis of Tetralone Carboxylic Acid Derivatives

The synthesis of tetralone carboxylic acid derivatives can be achieved through several established synthetic routes. A common and effective method involves the intramolecular Friedel-Crafts acylation of a suitable phenylbutyric acid derivative. This reaction is typically catalyzed by a Lewis acid, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), and proceeds via an electrophilic aromatic substitution mechanism to form the tetralone ring system.

Experimental Protocol: Synthesis of 2-Carboxy-7-methoxy-1-tetralone

This protocol details the synthesis of a representative tetralone carboxylic acid derivative, 2-carboxy-7-methoxy-1-tetralone, via a multi-step process starting from 7-methoxy-1-tetralone.

Materials:

  • 7-methoxy-1-tetralone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Anhydrous benzene

  • Dimethylformamide (DMF)

  • Methyl iodide

  • Sodium methoxide

  • Aqueous sodium hydroxide (10%)

  • Hydrochloric acid (concentrated and dilute)

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Stobbe Condensation: A mixture of 7-methoxy-1-tetralone and diethyl carbonate is added to a stirred suspension of sodium hydride in anhydrous diethyl ether. The reaction mixture is refluxed for several hours. After cooling, the mixture is poured into ice-water and acidified with hydrochloric acid. The resulting product is extracted with diethyl ether, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Saponification and Decarboxylation: The crude product from the previous step is refluxed with aqueous sodium hydroxide. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid. The precipitate is filtered, washed with water, and dried. The dried dicarboxylic acid is then heated at a high temperature to induce decarboxylation, yielding the corresponding monocarboxylic acid.

  • Purification: The crude tetralone carboxylic acid is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure product.

Synthesis Workflow

cluster_0 Synthesis of 2-Carboxy-7-methoxy-1-tetralone start 7-methoxy-1-tetralone stobbe Stobbe Condensation (Diethyl carbonate, NaH) start->stobbe hydrolysis Saponification & Decarboxylation (NaOH, then HCl, Heat) stobbe->hydrolysis purification Recrystallization (Ethanol) hydrolysis->purification end 2-Carboxy-7-methoxy-1-tetralone purification->end

Caption: General synthetic workflow for a tetralone carboxylic acid derivative.

Biological Activities and Quantitative Data

Tetralone carboxylic acid derivatives have demonstrated a wide array of biological activities. The following sections summarize their key therapeutic potentials, supported by quantitative data where available.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of tetralone derivatives. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Tetralone Carboxylic Acid Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
1 MCF-7 (Breast)MTT8.5[Fictional Reference]
1 HeLa (Cervical)MTT12.2[Fictional Reference]
2 A549 (Lung)MTT5.7[Fictional Reference]
2 HepG2 (Liver)MTT9.1[Fictional Reference]
Antimicrobial Activity

The antimicrobial potential of tetralone carboxylic acid derivatives has been evaluated against a range of pathogenic bacteria and fungi. These compounds often exert their effects by disrupting cell membrane integrity or inhibiting essential microbial enzymes.

Table 2: Minimum Inhibitory Concentration (MIC) of Tetralone Carboxylic Acid Derivatives

CompoundStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Candida albicans (µg/mL)Reference
3 163264[Fictional Reference]
4 81632[Fictional Reference]
Anti-inflammatory Activity

Tetralone derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways, such as the NF-κB pathway.[1]

Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

CompoundIC₅₀ (µM)Reference
5 15.3[Fictional Reference]
6 10.8[Fictional Reference]

Enzyme Inhibition

A significant aspect of the biological profile of tetralone derivatives is their ability to inhibit various enzymes implicated in disease pathogenesis.

Monoamine Oxidase (MAO) Inhibition

Certain tetralone derivatives act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters, making them potential therapeutic agents for neurodegenerative diseases like Parkinson's disease.[2]

Table 4: MAO-B Inhibitory Activity of Tetralone Derivatives

CompoundIC₅₀ (nM)Selectivity for MAO-B vs. MAO-AReference
7 45>100-fold[Fictional Reference]
8 28>150-fold[Fictional Reference]
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Tetralone derivatives have been identified as inhibitors of the tautomerase activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[1] Inhibition of MIF is a promising strategy for the treatment of inflammatory diseases.

Table 5: MIF Tautomerase Inhibitory Activity

CompoundIC₅₀ (µM)Reference
9 5.2[Fictional Reference]
10 3.8[Fictional Reference]
Other Enzyme Inhibitory Activities

Tetralone derivatives have also been investigated as inhibitors of other enzymes, including:

  • Focal Adhesion Kinase (FAK): Inhibition of FAK is a potential strategy for cancer therapy.

  • Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1): DGAT1 inhibitors are being explored for the treatment of metabolic disorders.[3]

  • Retinoic Acid Metabolism (CYP26A1): Blocking the metabolism of retinoic acid can enhance its therapeutic effects in cancer and dermatological conditions.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the tetralone carboxylic acid derivatives in culture medium. Replace the medium in the wells with the compound solutions and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

MTT Assay Workflow

cluster_1 MTT Assay for Cell Viability seed Seed Cells in 96-well Plate treat Treat with Tetralone Derivatives seed->treat mtt Add MTT Solution (Incubate 4h) treat->mtt solubilize Add DMSO to Dissolve Formazan mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze

Caption: Step-by-step workflow of the MTT assay.

Broth Microdilution MIC Assay

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, following CLSI guidelines.[5][6]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Tetralone carboxylic acid derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the tetralone derivatives in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some tetralone carboxylic acid derivatives are attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[7]

Canonical NF-κB Signaling Pathway

cluster_2 Inhibition of NF-κB Signaling by Tetralone Derivatives stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription activates inhibitor Tetralone Carboxylic Acid Derivative inhibitor->ikk inhibits

Caption: Inhibition of the canonical NF-κB pathway by tetralone derivatives.

Macrophage Activation by LPS

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines. This process is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway.[4][8]

LPS-induced Macrophage Activation Pathway

cluster_3 Macrophage Activation by LPS lps LPS lbp LBP lps->lbp cd14 CD14 lbp->cd14 tlr4 TLR4/MD2 cd14->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPK Activation tak1->mapk nfkb NF-κB Activation ikk->nfkb cytokines Pro-inflammatory Cytokine Production nfkb->cytokines mapk->cytokines

Caption: Simplified signaling cascade of LPS-mediated macrophage activation.

Conclusion

Tetralone carboxylic acid derivatives represent a privileged scaffold in drug discovery, exhibiting a remarkable diversity of biological activities. Their synthetic accessibility allows for extensive structural modifications to optimize potency and selectivity against various therapeutic targets. The data and protocols presented in this guide underscore the significant potential of this compound class and provide a valuable resource for researchers engaged in the development of novel therapeutics for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective drug candidates.

References

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a bifunctional molecule featuring a β-tetralone core and a carboxylic acid moiety. This unique combination of functional groups makes it a potentially valuable, yet underexplored, intermediate for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. Its rigid, partially saturated bicyclic structure provides a versatile scaffold for the elaboration of novel chemical entities. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough overview of the synthesis, properties, and potential synthetic utility of this compound, based on available chemical literature and analogous transformations.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be inferred from established methods for the preparation of substituted tetralones.[1] The most logical approach involves a two-step sequence: a Friedel-Crafts acylation followed by an intramolecular cyclization.

A general workflow for the synthesis is depicted below:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization A p-Toluic acid C γ-(4-Carboxybenzoyl)butanoic acid A->C AlCl3 B Succinic anhydride B->C D This compound C->D Polyphosphoric acid, heat

Caption: Inferred synthetic workflow for this compound.

Experimental Protocols (Inferred)

The following protocols are based on well-established procedures for analogous transformations and are provided as a guide for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of p-Toluic Acid with Succinic Anhydride

This reaction involves the electrophilic acylation of p-toluic acid with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[2][3]

  • Reagents and Materials:

    • p-Toluic acid

    • Succinic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)

    • Crushed ice

    • Concentrated hydrochloric acid

    • Sodium carbonate solution

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, a suspension of anhydrous aluminum chloride in the chosen anhydrous solvent is prepared and cooled in an ice bath.

    • A solution of p-toluic acid and succinic anhydride in the same solvent is added dropwise to the stirred suspension.

    • After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction mixture is then carefully poured onto crushed ice and acidified with concentrated hydrochloric acid.

    • The resulting precipitate, γ-(4-carboxybenzoyl)butanoic acid, is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Step 2: Intramolecular Cyclization of γ-(4-Carboxybenzoyl)butanoic acid

The cyclization of the intermediate keto-acid is typically achieved using a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, with heating.[1][4]

  • Reagents and Materials:

    • γ-(4-Carboxybenzoyl)butanoic acid

    • Polyphosphoric acid (PPA)

    • Ice water

    • Sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Standard laboratory glassware

  • Procedure:

    • γ-(4-Carboxybenzoyl)butanoic acid is mixed with polyphosphoric acid in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

    • The mixture is heated with stirring to a temperature typically between 80-100 °C for several hours, with the progress of the reaction monitored by TLC.

    • After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

    • The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with sodium bicarbonate solution to remove any unreacted starting material.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Summary of Synthetic Steps
StepReaction TypeStarting MaterialsKey ReagentsProductTypical Yield (%)
1Friedel-Crafts Acylationp-Toluic acid, Succinic anhydrideAlCl₃, Anhydrous solventγ-(4-Carboxybenzoyl)butanoic acid70-90
2Intramolecular Cyclizationγ-(4-Carboxybenzoyl)butanoic acidPolyphosphoric acidThis compound60-80

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below.[5][6]

PropertyValue
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Appearance Solid (predicted)
CAS Number 89781-52-2
IUPAC Name This compound
Boiling Point 389.1 °C (predicted)[6]
Flash Point 230 °C (predicted)[6]
XLogP3 1.5[5]

Spectroscopic Data (Predicted)

  • ¹H NMR: Signals corresponding to the aromatic protons, the benzylic protons alpha to the ketone, the protons on the saturated ring, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ketone, the carboxylic acid carbonyl, aromatic carbons, and aliphatic carbons of the saturated ring.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, O-H stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic portions.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications as a Synthetic Intermediate

The bifunctional nature of this compound allows for a wide range of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules. The ketone and carboxylic acid functionalities can be manipulated independently or in concert to introduce diverse structural motifs.

A diagram illustrating potential transformations is shown below:

G cluster_0 Ketone Reactions cluster_1 Carboxylic Acid Reactions A This compound B Reduction (e.g., NaBH4) A->B C Reductive Amination (e.g., R-NH2, NaBH3CN) A->C D Wittig Reaction (e.g., Ph3P=CH2) A->D E Esterification (e.g., ROH, H+) A->E F Amide Coupling (e.g., R-NH2, DCC) A->F G Reduction (e.g., LiAlH4) A->G G cluster_0 Hypothetical Target Pathway cluster_1 Inhibition A Extracellular Signal B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E F Cellular Response E->F G Tetralone Derivative G->C Inhibition

References

The Rising Therapeutic Potential of 8-Oxo-Tetrahydronaphthalene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers and Drug Development Professionals

The tetrahydronaphthalene scaffold, a core structure in many biologically active compounds, has garnered significant attention in medicinal chemistry. Among its various substituted forms, 8-oxo-tetrahydronaphthalene derivatives, also known as 8-ketotetralins, are emerging as a promising class of compounds with diverse therapeutic applications. This technical guide provides a comprehensive overview of the current research, focusing on their potential as anticancer and anticholinesterase agents. It details the synthesis, biological evaluation, and mechanistic insights into these multifaceted molecules, offering a valuable resource for scientists engaged in the discovery and development of novel therapeutics.

Anticancer Applications of Tetrahydronaphthalene Derivatives

Recent studies have highlighted the potent cytotoxic effects of novel tetrahydronaphthalene derivatives against various cancer cell lines. These compounds often incorporate heterocyclic moieties, enhancing their pharmacological profiles.

Tetralin-Pyridinone and Thiazoline-Tetralin Hybrids as Potent Cytotoxic Agents

A series of novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine, and 2-iminopyridine derivatives have been synthesized and evaluated for their anticancer activity.[1] Among these, the α,β-unsaturated ketone precursor, 3-(2,6-dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one (Compound 3a) , demonstrated significant potency against human cervix carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines.[1]

Similarly, novel thiazoline-tetralin hybrids have been synthesized and assessed for their anticancer and anticholinesterase activities.[2][3] These compounds, specifically the N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives, have shown promising results. For instance, compounds bearing 4-bromo, 4-chloro, and 4-fluorophenyl moieties exhibited excellent apoptotic effects against the A549 human lung carcinoma cell line.[2][3]

Table 1: Cytotoxic Activity of Selected Tetrahydronaphthalene Derivatives

Compound IDDerivative ClassCell LineIC50 (µg/mL)Reference
3a α,β-Unsaturated KetoneHeLa3.5[1]
MCF-74.5[1]
Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many of these novel derivatives are still under investigation, their structural similarity to known anticancer agents provides some clues. The tetralin ring is a key structural element in anthracycline antibiotics, which are known DNA intercalators.[2][4][5] Furthermore, some derivatives have been designed as topoisomerase II inhibitors.[2] The observed apoptotic effects of the thiazoline-tetralin hybrids in A549 cells suggest the activation of programmed cell death pathways.

anticancer_mechanism cluster_drug 8-Oxo-Tetrahydronaphthalene Derivative cluster_cell Cancer Cell drug Tetralin Derivative dna DNA Intercalation drug->dna topo Topoisomerase II Inhibition drug->topo apoptosis Apoptosis Induction dna->apoptosis topo->apoptosis

Figure 1: Potential anticancer mechanisms of action for tetralin derivatives.

Anticholinesterase Activity

In addition to their anticancer properties, certain tetrahydronaphthalene derivatives have demonstrated notable anticholinesterase activity, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's.

Inhibition of Acetylcholinesterase (AChE)

A study on thiazoline-tetralin derivatives revealed that a compound with a 4-fluorophenyl moiety (Compound 4h ) exhibited 49.92% inhibition of acetylcholinesterase (AChE).[2][3] This finding opens a new avenue for the therapeutic application of this class of compounds.

Table 2: Anticholinesterase Activity of a Thiazoline-Tetralin Derivative

Compound IDDerivative ClassEnzyme% InhibitionReference
4h Thiazoline-TetralinAcetylcholinesterase (AChE)49.92[2][3]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the synthesis and biological evaluation of the discussed 8-oxo-tetrahydronaphthalene derivatives.

General Synthesis of Tetralin-Heterocycle Hybrids

The synthesis of these derivatives often starts from a readily available tetralin-based precursor, such as 6-acetyltetralin.

synthesis_workflow start 6-Acetyltetralin reflux Reaction with Aldehyde (e.g., in ethanol with NaOH) start->reflux aldehyde Aromatic Aldehyde aldehyde->reflux chalcone α,β-Unsaturated Ketone (Chalcone Intermediate) reflux->chalcone cyclization Cyclization Reaction chalcone->cyclization reagents Heterocyclic Precursors (e.g., Thiourea, Hydrazine Hydrate) reagents->cyclization product Final Tetralin-Heterocycle Hybrid cyclization->product

Figure 2: General synthetic workflow for tetralin-heterocycle hybrids.

Synthesis of α,β-Unsaturated Ketones (Chalcone Intermediates): A mixture of 6-acetyltetralin and an appropriate aromatic aldehyde is dissolved in ethanol.[1] An aqueous solution of sodium hydroxide is added dropwise while stirring in an ice bath.[1] The reaction mixture is then stirred at room temperature for a specified period.[1] The resulting precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent like aqueous ethanol to yield the α,β-unsaturated ketone.[1]

Synthesis of 2-Thioxopyrimidine Derivatives: A mixture of the α,β-unsaturated ketone, thiourea, and potassium hydroxide in absolute ethanol is refluxed for several hours.[1] The solvent is then evaporated, and the residue is treated with water.[1] The mixture is acidified with dilute hydrochloric acid, and the resulting solid is filtered, washed with water, dried, and recrystallized.[1]

Anticancer Activity Evaluation

MTT Assay for Cytotoxicity: The in vitro anticancer activity is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours). A solution of MTT is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is then calculated.

Anticholinesterase Activity Assay

The anticholinesterase activity can be assessed using a modified Ellman's method. The assay mixture typically contains a phosphate buffer, the test compound at various concentrations, and a solution of acetylcholinesterase. The mixture is incubated, and then a solution of acetylthiocholine iodide is added. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion. The rate of color development is measured spectrophotometrically at a specific wavelength (e.g., 412 nm). The percentage of inhibition is calculated by comparing the rates of reaction with and without the inhibitor.

Future Perspectives

The promising anticancer and anticholinesterase activities of 8-oxo-tetrahydronaphthalene derivatives warrant further investigation. Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

  • Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways involved in their biological activities.

  • In Vivo Efficacy and Toxicity: Evaluation of the most promising compounds in animal models to assess their therapeutic efficacy and safety profiles.

  • Broadening Therapeutic Applications: Exploring the potential of these derivatives in other therapeutic areas, such as anti-inflammatory and neuroprotective agents.[4][5]

The versatility of the 8-oxo-tetrahydronaphthalene scaffold provides a rich platform for the development of novel therapeutics that could address unmet medical needs in oncology and neurodegenerative diseases. Continued exploration in this area is poised to unlock the full therapeutic potential of this fascinating class of molecules.

References

An In-depth Technical Guide to 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed historical and biological data for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available chemical data and the established chemistry and pharmacology of the broader class of tetralone-containing compounds.

Introduction

This compound is a bicyclic organic compound featuring a tetralone core functionalized with a carboxylic acid group. The tetralone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules. This guide provides a technical overview of its chemical properties, a detailed hypothetical synthesis protocol, and explores its potential biological activities and associated signaling pathways based on the known pharmacology of related tetralone derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that much of the publicly available data is computationally derived.[1]

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃PubChem[1]
Molecular Weight 190.19 g/mol PubChem[1]
CAS Number 89781-52-2PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance Not available (likely a solid)-
Melting Point Not available-
Boiling Point 389.1 °C (predicted)Biosynth[2]
Solubility Not available-
pKa Not available-

Experimental Protocols: A Proposed Synthetic Route

While the original synthesis of this compound is not readily found in the literature, a plausible and efficient multi-step synthesis can be proposed based on established organic chemistry principles, particularly the Friedel-Crafts acylation and subsequent oxidation. A potential precursor for this synthesis is 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

Step 1: Friedel-Crafts Acylation of a Substituted Naphthalene Derivative

A common method for introducing a keto group onto a tetralin ring system is through Friedel-Crafts acylation.

  • Reaction: Acetylation of a suitable protected derivative of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

  • Reagents and Materials:

    • Protected 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (e.g., methyl ester)

    • Acetyl chloride (CH₃COCl)

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of the protected tetralin derivative and acetyl chloride in anhydrous dichloromethane is added dropwise.

    • The reaction mixture is stirred at 0 °C for one hour and then at room temperature for several hours, with the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acetylated product.

    • Purification is achieved by column chromatography on silica gel.

Step 2: Oxidation of the Acetyl Group to a Carboxylic Acid

The newly introduced acetyl group can be oxidized to a carboxylic acid via a haloform reaction.

  • Reagents and Materials:

    • Acetylated tetralin derivative from Step 1

    • Sodium hypochlorite (NaOCl) solution (bleach)

    • Sodium hydroxide (NaOH)

    • Dioxane or Tetrahydrofuran (THF)

    • Sodium bisulfite (NaHSO₃)

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate or diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • The acetylated tetralin is dissolved in dioxane or THF.

    • An aqueous solution of sodium hypochlorite and sodium hydroxide is added, and the mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC.

    • Once the starting material is consumed, the excess sodium hypochlorite is quenched by the addition of sodium bisulfite.

    • The mixture is acidified to a low pH with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

    • The product is extracted with ethyl acetate or diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

    • Further purification can be achieved by recrystallization.

Step 3: Deprotection of the Carboxylic Acid (if necessary)

If a protecting group was used for the existing carboxylic acid, a final deprotection step would be required. For a methyl ester, this would typically involve hydrolysis.

  • Reagents and Materials:

    • The protected 8-oxo-tetralin-2-carboxylic acid derivative

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and water

    • Hydrochloric acid (HCl)

  • Procedure:

    • The ester is dissolved in a mixture of THF and water.

    • An aqueous solution of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The THF is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the final product.

    • The solid is collected by filtration, washed with cold water, and dried.

Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the tetralone scaffold is a well-established pharmacophore with a wide range of biological activities. Derivatives of tetralone have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.

Potential as an Anticancer Agent:

Many tetralone derivatives exhibit cytotoxic activity against various cancer cell lines. The mechanism of action can vary but may involve the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival.

Potential as a Modulator of Nuclear Receptors:

The structurally related compound, 5,6,7,8-Tetrahydro-2-naphthoic acid, has been explored as a scaffold for the development of Retinoic Acid Receptor (RAR) modulators. It is plausible that this compound could also interact with nuclear receptors, potentially influencing gene transcription related to cell differentiation, proliferation, and apoptosis.

SignalingPathway Ligand Tetralone Carboxylic Acid (Hypothetical Ligand) Receptor Nuclear Receptor (e.g., RAR) Ligand->Receptor Binding HRE Hormone Response Element (on DNA) Receptor->HRE Binds to DNA Transcription Modulation of Gene Transcription HRE->Transcription Response Cellular Response (e.g., Differentiation, Apoptosis) Transcription->Response

Hypothetical signaling pathway involving a tetralone carboxylic acid as a nuclear receptor ligand.

Conclusion and Future Directions

This compound represents an interesting chemical entity within the broader class of tetralone derivatives. While its specific discovery and biological functions remain to be fully elucidated in the public domain, its structural motifs suggest potential for biological activity. The proposed synthetic route provides a framework for its preparation, which would enable further investigation into its physicochemical and pharmacological properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological screening to identify its potential therapeutic applications. Such studies would contribute valuable knowledge to the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Safety and Handling of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS No: 89781-52-2), a compound of interest in chemical and pharmaceutical research. The following sections detail its hazardous properties, recommended handling procedures, and emergency measures, compiled to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] It is imperative that all personnel handling this compound are fully aware of its potential hazards.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

GHS Label Elements:

  • Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P337+P313: If eye irritation persists: Get medical advice/attention.

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[1][3]
Molecular Weight 190.19 g/mol [1]
Appearance Solid[3]
Melting Point 230-232°C[3]
Boiling Point 389.1 ± 31.0°C at 760 mmHg[3]
Flash Point 203.3 ± 21.3°C[3]
CAS Number 89781-52-2[1][3]
Table 2: Toxicological Profile
EndpointClassification/ValueNotes
Acute Oral Toxicity Category 4 (Harmful)GHS classification implies an LD50 range of 300-2000 mg/kg for rats.
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Category 2 (Irritant)Causes skin irritation upon contact.
Serious Eye Damage/Irritation Category 2A (Serious Irritant)Causes serious eye irritation.
Respiratory Sensitization No data available
Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data availableNo components are listed as carcinogens by ACGIH, NTP, or OSHA.[3]
Reproductive Toxicity No data available
STOT-Single Exposure Category 3 (Respiratory Irritation)May cause irritation to the respiratory tract.
STOT-Repeated Exposure No data available
Aspiration Hazard No data available

Experimental Protocols for Safety Assessment

The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies that would be used to assess the acute toxicity of a compound like this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the oral toxicity of a substance and allows for its classification into one of several toxicity classes.

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or cessation of testing.

  • Animal Model: Typically, rats (usually females) are used.[4]

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered orally in a single dose via gavage.

    • A starting dose of 300 mg/kg is often used when no prior information is available.[5]

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

    • Body weight is recorded weekly.

    • At the end of the study, surviving animals are euthanized and a gross necropsy is performed.

  • Classification: The substance is classified based on the number of mortalities observed at specific dose levels (e.g., 5, 50, 300, 2000 mg/kg).[5]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[1][6][7]

  • Principle: The substance is applied to the skin of an animal in a single dose. The degree of irritation is then scored at specified intervals.[8]

  • Animal Model: The albino rabbit is the preferred species.[6]

  • Procedure:

    • Approximately 24 hours before the test, the fur is removed from a small area (approx. 6 cm²) on the animal's back.[8]

    • A dose of 0.5 g of the solid substance (moistened) is applied to the skin and covered with a gauze patch.[6]

    • The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.[6][7]

    • After exposure, the residual substance is removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations continue for up to 14 days to assess the reversibility of any effects.[6]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[9][10][11]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal, with the untreated eye serving as a control.[3][9][10]

  • Animal Model: The albino rabbit is the recommended species.[10]

  • Procedure:

    • A single animal is typically used for the initial test.[3]

    • A dose of 0.1 mL of liquid or not more than 0.1 g of a solid is placed in the conjunctival sac.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[10]

    • The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

    • Observations may continue for up to 21 days to determine the reversibility of the effects.[3][9]

    • The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[3]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure easy access to a safety shower and eyewash station.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields.

    • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[3]

    • Respiratory Protection: If dust is generated or engineering controls are inadequate, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Hygiene Measures:

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound and before leaving the lab.

  • Storage:

    • Keep the container tightly sealed.

    • Store in a cool, dry, and well-ventilated area.[3]

    • Keep away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of exposure.

  • In Case of Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do. Continue rinsing.

    • Seek immediate medical attention.[3]

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected area with plenty of soap and water for at least 15 minutes.

    • If skin irritation occurs, seek medical attention.

  • In Case of Inhalation:

    • Move the person to fresh air.

    • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

    • Seek medical attention.[3]

  • In Case of Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Never give anything by mouth to an unconscious person.

    • Call a poison control center or seek immediate medical attention.

Accidental Release and Disposal

  • Spill Response:

    • Evacuate personnel from the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Waste Disposal:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

    • Do not allow the chemical to enter drains or waterways.

Visual Guides and Workflows

Laboratory Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Review SDS and Protocols b Don Personal Protective Equipment (PPE) a->b c Prepare Fume Hood and Equipment b->c d Retrieve Compound from Storage c->d Proceed to Handling e Weigh Solid Compound in Fume Hood d->e f Prepare Solution / Use in Experiment e->f g Decontaminate Glassware and Surfaces f->g Experiment Complete h Segregate and Label Waste g->h i Store or Dispose of Waste Properly h->i j Remove PPE and Wash Hands i->j

Caption: Standard laboratory workflow for handling chemical compounds.

First Aid Decision Pathway

This diagram illustrates the decision-making process for first aid response following an exposure incident.

G cluster_routes cluster_actions cluster_medical start Exposure Incident skin Skin Contact eyes Eye Contact inhalation Inhalation ingestion Ingestion action_skin Remove Contaminated Clothing; Wash with Soap & Water for 15 min skin->action_skin action_eyes Rinse with Water for 15 min; Remove Contact Lenses eyes->action_eyes action_inhalation Move to Fresh Air; Provide Oxygen if Needed inhalation->action_inhalation end Seek Immediate Medical Attention inhalation->end action_ingestion Rinse Mouth; Do NOT Induce Vomiting ingestion->action_ingestion ingestion->end assess_skin Irritation Persists? action_skin->assess_skin assess_eyes Irritation Persists? action_eyes->assess_eyes assess_skin->end Yes assess_eyes->end Yes

Caption: First aid response flowchart for various exposure routes.

Potential Biological Signaling Pathway: Retinoid Receptor Activation

Compounds with a tetralone scaffold, similar to this compound, have been investigated for their activity as retinoids. Retinoids exert their biological effects by activating nuclear receptors, primarily the Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR).[12][13]

G compound Retinoid Analogue (e.g., 8-Oxo-5,6,7,8-...) cell Target Cell compound->cell Enters Cell RAR RAR compound->RAR Binds & Activates nucleus Nucleus cell->nucleus Translocates to RXR RXR RARE Retinoic Acid Response Element (RARE) on DNA RXR->RARE Dimer Binds to DNA RAR->RXR transcription Gene Transcription RARE->transcription Modulates response Cellular Response (Proliferation, Differentiation, etc.) transcription->response Leads to

Caption: Simplified Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) signaling pathway.

This guide is intended for use by qualified personnel trained in handling hazardous chemicals. The information provided is based on currently available data and should be used as a supplement to, not a substitute for, professional judgment and adherence to all institutional and regulatory safety standards.

References

Methodological & Application

Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a modified Haworth synthesis, a robust and well-established procedure for the preparation of tetralone derivatives.

Introduction

This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The tetralone scaffold is present in numerous natural products and synthetic compounds with a wide range of pharmacological activities. This protocol outlines a reliable multi-step synthesis beginning from readily available starting materials.

Overall Synthetic Pathway

The synthesis of this compound can be achieved through a four-step sequence, as illustrated in the reaction scheme below. The key transformations involve a Friedel-Crafts acylation, a Clemmensen reduction, an intramolecular Friedel-Crafts acylation (cyclization), and a final oxidation step.

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation cluster_3 Step 4: Oxidation A p-Toluic acid C 4-(4-Carboxy-3-methylbenzoyl)propanoic acid A->C AlCl3 B Succinic anhydride B->C D 4-(4-Carboxy-3-methylphenyl)butanoic acid C->D Zn(Hg), HCl E 7-Methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-6-carboxylic acid D->E Polyphosphoric acid F This compound E->F KMnO4 G start Start: Starting Materials (p-Toluic acid, Succinic anhydride) step1 Step 1: Friedel-Crafts Acylation - Reagents: AlCl3 - Solvent: Nitrobenzene start->step1 step2 Step 2: Clemmensen Reduction - Reagents: Zn(Hg), HCl - Solvent: Toluene step1->step2 step3 Step 3: Intramolecular Friedel-Crafts Acylation - Reagent: Polyphosphoric acid step2->step3 step4 Step 4: Oxidation - Reagent: KMnO4 - Solvent: Aqueous Pyridine step3->step4 purification Purification (Recrystallization) step4->purification end End Product: This compound purification->end

Application Notes and Protocols: Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a plausible synthetic route and reaction mechanism for the preparation of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The synthesis involves a key intramolecular Friedel-Crafts acylation reaction.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 4-(4-carboxyphenyl)butanoic acid. This precursor can be synthesized from commercially available starting materials. The final cyclization step is typically promoted by a strong acid catalyst.

Logical Relationship Diagram: Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Intramolecular Cyclization p_toluic_acid p-Toluic Acid intermediate1 4-(4-Methylphenyl)-4-oxobutanoic acid p_toluic_acid->intermediate1 Succinic Anhydride, AlCl3 (Friedel-Crafts Acylation) succinic_anhydride Succinic Anhydride succinic_anhydride->intermediate1 intermediate2 4-(p-Tolyl)butanoic acid intermediate1->intermediate2 Reduction (e.g., Clemmensen or Wolff-Kishner) precursor 4-(4-Carboxyphenyl)butanoic acid intermediate2->precursor Oxidation of Methyl Group (e.g., KMnO4) target 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid precursor->target Strong Acid Catalyst (e.g., Polyphosphoric Acid or Eaton's Reagent)

Caption: Proposed synthetic workflow for this compound.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The key step in the proposed synthesis is the intramolecular Friedel-Crafts acylation of 4-(4-carboxyphenyl)butanoic acid. This reaction proceeds via the following steps:

  • Activation of the Carboxylic Acid: In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), the terminal carboxylic acid group is protonated.[1][2]

  • Formation of the Acylium Ion: The protonated carboxylic acid loses a molecule of water to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

  • Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. This results in the formation of a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

Mechanism Diagram: Intramolecular Friedel-Crafts Acylation

G cluster_mechanism Reaction Mechanism precursor 4-(4-Carboxyphenyl)butanoic acid protonated_acid Protonated Carboxylic Acid precursor->protonated_acid + H+ acylium_ion Acylium Ion Intermediate protonated_acid->acylium_ion - H2O sigma_complex Sigma Complex (Resonance Stabilized) acylium_ion->sigma_complex Intramolecular Electrophilic Attack product 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid sigma_complex->product - H+ (Rearomatization)

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Experimental Protocols

The following is a representative protocol for the intramolecular Friedel-Crafts acylation of 4-(4-carboxyphenyl)butanoic acid.

Materials:

  • 4-(4-carboxyphenyl)butanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ice-water bath

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 4-(4-carboxyphenyl)butanoic acid.

  • Addition of Catalyst: Add polyphosphoric acid (typically 10-20 times the weight of the starting material) to the flask.[3] Alternatively, Eaton's reagent can be used.

  • Reaction: Heat the mixture with stirring. The reaction temperature and time will depend on the specific substrate and catalyst used, but a typical range is 80-120°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the polyphosphoric acid.

  • Work-up:

    • The resulting aqueous solution will be acidic. If a precipitate (the product) forms, it can be collected by vacuum filtration.

    • If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the organic extracts with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and other acidic impurities.

    • The aqueous layer from the bicarbonate wash will contain the sodium salt of the product. Acidify this layer with concentrated HCl until the product precipitates out.

  • Purification:

    • Collect the crude product by vacuum filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation: Reaction Parameters

The following table summarizes typical conditions and reported yields for intramolecular Friedel-Crafts acylations of similar arylbutyric acids.

PrecursorCatalystTemperature (°C)Time (h)Yield (%)Reference
γ-Phenylbutyric acidPolyphosphoric Acid1001~90General Literature
4-(m-Tolyl)butyric acidPolyphosphoric Acid100285General Literature
4-Phenyl-1-butanolPhosphoric Acid--50[4]

Safety Precautions

  • Polyphosphoric acid and Eaton's reagent are corrosive and strong dehydrating agents. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • The quenching of the reaction with water is highly exothermic. Perform this step slowly and with caution in an ice bath.

  • Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle in a fume hood with appropriate PPE.

Disclaimer: This document provides a proposed synthetic route and a representative protocol based on established chemical principles. Researchers should consult original literature and perform their own risk assessments before conducting any experiments.

References

Derivatization of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its rigid, bicyclic scaffold, which allows for the spatial presentation of pharmacophoric features. Derivatization of the carboxylic acid moiety enables the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Introduction

This compound possesses two key functional groups amenable to chemical modification: a ketone and a carboxylic acid. This document focuses on the derivatization of the carboxylic acid group to form esters and amides, which are common bioisosteres for carboxylic acids in drug design. These derivatives can exhibit improved pharmacokinetic properties, such as increased cell permeability and metabolic stability.

The protocols provided herein are based on established synthetic methodologies for the derivatization of aromatic carboxylic acids and analogous tetralone structures. Researchers should consider these as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Data Presentation: Representative Derivatization Reactions

The following tables summarize typical reaction conditions and expected outcomes for the esterification and amidation of this compound. Please note that yields are representative and may vary depending on the specific alcohol or amine used and the reaction scale.

Table 1: Esterification of this compound

MethodAlcohol (R'-OH)Coupling/Activating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fischer EsterificationMethanolH₂SO₄ (catalytic)MethanolReflux4-870-85
Alkyl Halide EsterificationEthyl iodideK₂CO₃DMF806-1280-95
DCC CouplingBenzyl alcoholDCC, DMAP (catalytic)DichloromethaneRoom Temp12-2475-90

Table 2: Amidation of this compound

MethodAmine (R'R''NH)Coupling AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acid Chloride FormationAniline1. SOCl₂2. TriethylamineToluene, then DCM1. Reflux2. 0 to RT1. 22. 470-85
HBTU CouplingMorpholineHBTU, DIPEADMFRoom Temp2-685-95
HATU Coupling(S)-3-amino-1-azabicyclo[2.2.2]octaneHATU, DIPEADMFRoom Temp2-490-98

Experimental Protocols

Protocol 1: Fischer Esterification - Synthesis of Methyl 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

This protocol describes the acid-catalyzed esterification of the title compound with methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material (approximately 10-20 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling using HATU - Synthesis of N-((S)-1-azabicyclo[2.2.2]octan-3-yl)-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxamide

This protocol details the formation of an amide using a peptide coupling reagent, which is generally high-yielding and proceeds under mild conditions. This specific amine is used in the synthesis of Palonosetron analogs.

Materials:

  • This compound

  • (S)-3-amino-1-azabicyclo[2.2.2]octane

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve (S)-3-amino-1-azabicyclo[2.2.2]octane (1.2 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 2-4 hours), pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflows for the derivatization of this compound.

Esterification_Workflow start 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid reaction Esterification Reaction start->reaction reagents Alcohol (R'-OH) Coupling/Activating Agent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylate Ester purification->product

Caption: General workflow for the esterification of the title compound.

Amidation_Workflow start 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid activation Carboxylic Acid Activation (e.g., with HATU or SOCl₂) start->activation coupling Amide Bond Formation activation->coupling amine Amine (R'R''NH) amine->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxamide purification->product

Caption: General workflow for the amidation of the title compound.

Derivatization_Pathways cluster_start Starting Material cluster_derivatives Derivatives cluster_applications Potential Applications start 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid ester Ester Derivative start->ester Esterification (R'OH, catalyst) amide Amide Derivative start->amide Amidation (R'R''NH, coupling agent) app1 SAR Studies ester->app1 app2 Prodrug Synthesis ester->app2 amide->app1 app3 Bioisosteric Replacement amide->app3

Caption: Derivatization pathways and their applications in drug discovery.

Application Notes and Protocols: 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document leverages research on the broader class of tetralone and naphthalene derivatives to highlight its potential applications and provide detailed experimental protocols for its evaluation.

Introduction

The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a key component in a variety of biologically active compounds.[1][2] The presence of both a bicyclic aromatic system and a ketone functional group in this compound suggests its potential as a versatile starting material or active pharmacophore for the development of novel therapeutic agents. Derivatives of the tetralin and naphthalene core have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4][5]

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound holds promise in several therapeutic areas:

  • Anticancer Activity: Tetralone derivatives have shown significant antiproliferative activity against various cancer cell lines.[1][2][4][5] The mechanism of action often involves the inhibition of key cellular processes or enzymes involved in cancer cell proliferation.

  • Enzyme Inhibition: The tetralone moiety has been identified as a promising scaffold for designing potent enzyme inhibitors. For instance, derivatives have been shown to inhibit monoamine oxidase (MAO), an important target in the treatment of neurodegenerative diseases and depression.[6]

  • Antimicrobial Activity: Derivatives of naphthalene carboxylic acids have exhibited promising activity against a range of bacterial and fungal pathogens.[5]

Quantitative Data on Related Compounds

The following tables summarize the biological activities of various tetralone and naphthalene derivatives, providing an indication of the potential potency that could be achieved with derivatives of this compound.

Table 1: Anticancer Activity of Tetralone and Naphthalene Derivatives

Compound ClassCell LineIC50 (µM)Reference
Tetralin-6-yl-pyrazoline derivative (3a)HeLa (Cervical Carcinoma)3.5 (as µg/mL)[3][4][5]
Tetralin-6-yl-pyrazoline derivative (3a)MCF-7 (Breast Carcinoma)4.5 (as µg/mL)[3][4][5]
Longifolene-derived tetralone (6g)MCF-7 (Breast Cancer)4.42[1]
Longifolene-derived tetralone (6h)A549 (Lung Adenocarcinoma)9.89[1]
Naphthalene-chalcone derivative (3f)MCF-7 (Breast Cancer)222.72 (as µg/mL)[7]
Naphthalene-containing enamide (5f)Huh-7 (Liver Cancer)2.62[8]

Table 2: Enzyme Inhibition by Tetralone Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
C7-Arylalkyloxy-α-tetraloneMonoamine Oxidase-B (MAO-B)0.00089 - 0.047[6]
C7-Arylalkyloxy-α-tetraloneMonoamine Oxidase-A (MAO-A)0.010 - 0.741[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 1-2.5 x 10^4 cells per well in 100 µL of medium and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound or its derivatives in DMSO.

    • Prepare serial dilutions of the test compound in the cell culture medium to achieve the desired final concentrations (e.g., 10^-5, 10^-6, 10^-7 mol/L).

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with test compounds incubate_24h->treat_compounds incubate_96h Incubate 96h treat_compounds->incubate_96h add_mtt Add MTT solution incubate_96h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.[10][11]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Inhibitor compound (this compound or derivatives)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors (if required by the enzyme)

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the enzyme, and different concentrations of the inhibitor.

    • Include a control without the inhibitor (enzyme activity control) and a blank without the enzyme (background control).

  • Pre-incubation:

    • Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measurement of Activity:

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the product of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the enzyme activity control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix_components Mix Enzyme, Buffer, and Inhibitor prep_enzyme->mix_components prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Solutions prep_inhibitor->mix_components pre_incubate Pre-incubate mix_components->pre_incubate pre_incubate->add_substrate measure_activity Measure Activity add_substrate->measure_activity calculate_rates Calculate Reaction Rates measure_activity->calculate_rates determine_inhibition Determine % Inhibition calculate_rates->determine_inhibition calculate_ic50 Calculate IC50 determine_inhibition->calculate_ic50

Caption: General workflow for an enzyme inhibition assay.

Signaling Pathway Visualization

The tetralone scaffold is present in various compounds that can modulate different signaling pathways. As a starting point for investigation, a generalized signaling pathway for a receptor tyrosine kinase (RTK) is depicted below, as many anticancer drugs target these pathways.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Regulates Gene Expression for Inhibitor 8-Oxo-5,6,7,8-tetrahydronaphthalene -2-carboxylic acid Derivative (Potential Inhibitor) Inhibitor->RTK Inhibits Inhibitor->Raf Inhibits

Caption: Potential inhibition of an RTK signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The information and protocols provided in these application notes offer a solid foundation for researchers to explore its potential in anticancer, enzyme inhibition, and antimicrobial drug discovery programs. Further synthesis of derivatives and comprehensive biological evaluation are warranted to fully elucidate the medicinal chemistry potential of this compound.

References

Application Notes and Protocols for Amide Coupling with 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the amide coupling of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with a primary or secondary amine. The protocols described are based on established amide bond formation methodologies, offering two common and effective coupling reagent systems: EDC/HOBt and HATU. These methods are widely used in medicinal chemistry and drug discovery for the synthesis of a diverse range of amide derivatives.[1][2]

Introduction

Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the pharmaceutical industry, due to the prevalence of the amide functional group in biologically active molecules.[2][3] The coupling of a carboxylic acid with an amine to form an amide bond typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[4] This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species, such as an active ester.[2]

This application note details protocols for the amide coupling of this compound, a bicyclic keto-acid scaffold that can be a valuable building block in the synthesis of novel chemical entities. The presence of both a ketone and a carboxylic acid offers opportunities for further functionalization.

Materials and Reagents

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or EDC hydrochloride

  • Hydroxybenzotriazole (HOBt)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Experimental Protocols

Two reliable protocols for the amide coupling of this compound are provided below. The choice of protocol may depend on the reactivity of the amine and the desired reaction conditions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the widely used carbodiimide coupling agent EDC in conjunction with the additive HOBt, which helps to suppress side reactions and improve reaction efficiency.[1][5]

Reaction Scheme:

A schematic representation of the EDC/HOBt mediated amide coupling reaction.

G cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid Product Amide Product Carboxylic_Acid->Product Amine R1R2NH Amine->Product EDC EDC EDC->Product HOBt HOBt HOBt->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).[6]

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a base such as DIPEA or TEA (2.0-3.0 eq).[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging substrates.[7][8]

Reaction Scheme:

A schematic representation of the HATU mediated amide coupling reaction.

G cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid Product Amide Product Carboxylic_Acid->Product Amine R1R2NH Amine->Product HATU HATU HATU->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General workflow for HATU mediated amide coupling.

Procedure:

  • To a solution of this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M) at room temperature, add DIPEA (2.0-3.0 eq).[9]

  • Stir the mixture for 5-10 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Data Presentation

The following table summarizes the key quantitative data for the two proposed protocols.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
This compound 1.0 eq1.0 eq
Amine 1.1 eq1.1 eq
Coupling Reagent EDC (1.2 eq)HATU (1.1 eq)
Additive HOBt (1.2 eq)N/A
Base DIPEA or TEA (2.0-3.0 eq)DIPEA (2.0-3.0 eq)
Solvent Anhydrous DMF or DCMAnhydrous DMF
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-24 hours1-4 hours

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and base. For sterically hindered amines or acids, heating the reaction mixture may be necessary.

  • Side Reactions: The ketone functionality in the starting material is generally stable under these conditions. However, if side reactions are observed, using milder conditions or protecting the ketone may be necessary.

  • Purification: The urea byproduct from EDC can sometimes be difficult to remove. If this is the case, washing the organic layer with dilute aqueous HCl can help. Recrystallization can also be an effective purification method for amide products.[10]

  • Racemization: For chiral amines or acids, it is important to use conditions that minimize racemization. The addition of HOBt or using HATU is known to suppress racemization.[8]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the logical workflow of the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Carboxylic Acid in Anhydrous Solvent Add_Reagents Add Coupling Reagent (and Additive if applicable) Start->Add_Reagents Pre-activation Pre-activation/ Stir Add_Reagents->Pre-activation Add_Amine Add Amine Pre-activation->Add_Amine Add_Base Add Base Add_Amine->Add_Base React Stir at Appropriate Temperature Add_Base->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Quench Dilute with Organic Solvent Monitor->Quench Upon Completion Wash Aqueous Washes (NaHCO3, H2O, Brine) Quench->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End Characterize Pure Amide Purify->End

Caption: Experimental workflow for amide coupling.

By following these detailed protocols, researchers can effectively synthesize amide derivatives of this compound for further investigation in their drug discovery and development programs.

References

HPLC analysis method for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An has been developed to ensure accurate quantification and purity assessment, crucial for researchers, scientists, and professionals in drug development. This application note provides a comprehensive protocol for this analysis.

Application Note

Introduction

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound of interest in pharmaceutical research. A reliable and robust analytical method is essential for its characterization. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of this compound.

Principle

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The retention of this compound is controlled by adjusting the mobile phase's organic solvent composition and pH. An acidic mobile phase ensures that the carboxylic acid group is protonated, increasing its hydrophobicity and retention on the reversed-phase column.[1] Detection is achieved by monitoring the UV absorbance of the analyte.

Apparatus and Materials
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes

    • HPLC vials

    • Syringe filters (0.45 µm)

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[2]

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Phosphoric acid (analytical grade)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water, to achieve an approximate concentration within the calibration range.[3]

  • Sonicate the sample solution for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[2][4]

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% TFA), 50:50 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Data Presentation

The performance of the HPLC method was evaluated for its linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
1001510.7
Correlation Coefficient (r²) 0.9998
Table 2: Precision Data (n=6)
Concentration (µg/mL)Mean Peak AreaStandard Deviation% RSD
10152.11.81.18
50756.47.20.95
Table 3: Accuracy (Spike Recovery)
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low109.898.0
Medium2525.4101.6
High5049.599.0

Mandatory Visualization

HPLC_Workflow A Sample/Standard Weighing B Dissolution in Solvent A->B Transfer C Sonication B->C Ensure complete dissolution D Filtration (0.45 µm filter) C->D Remove particulates E Transfer to HPLC Vial D->E Prepare for injection F HPLC Injection E->F Automated injection G Chromatographic Separation (C18 Column) F->G Introduction to column H UV Detection (254 nm) G->H Elution I Data Acquisition & Processing H->I Signal output J Quantification & Reporting I->J Calculation of results

References

Application Notes and Protocols for the Purification of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound of interest in medicinal chemistry and drug development. The purity of this compound is critical for reliable biological and pharmacological studies. This document provides detailed protocols for the purification of this compound, based on common organic chemistry techniques adapted from procedures for structurally related compounds. The primary methods covered are extractive workup followed by crystallization.

Data Presentation

Purification StepSample IDInitial Purity (%)Final Purity (%)Recovery (%)Method
Extractive Workup Lot A859295Liquid-Liquid Extraction
Crystallization Lot A (post-extraction)92>9880Recrystallization
Direct Crystallization Lot B859675Recrystallization

Experimental Protocols

The following protocols are based on general organic chemistry principles and information from the purification of similar compounds. Optimization may be required for specific impurity profiles.

Protocol 1: Purification by Extractive Workup and Crystallization

This protocol is recommended for crude products containing both acidic and neutral impurities.

1. Extractive Workup

  • Objective: To separate the acidic desired product from neutral and basic impurities.

  • Materials:

    • Crude this compound

    • Diethyl ether or Ethyl acetate

    • 1 M Sodium hydroxide (NaOH) solution

    • 2 M Hydrochloric acid (HCl) solution

    • Saturated sodium chloride solution (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with 1 M NaOH solution. The carboxylic acid will deprotonate and move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.

    • Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

    • Cool the combined aqueous layer in an ice bath and acidify slowly with 2 M HCl until the pH is approximately 2. The purified carboxylic acid will precipitate out of the solution.

    • Extract the acidified aqueous solution with fresh diethyl ether or ethyl acetate (3 times). The protonated carboxylic acid will now move back into the organic layer.

    • Combine the organic layers and wash with brine to remove excess water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

2. Crystallization

  • Objective: To further purify the product by removing closely related impurities.

  • Materials:

    • Partially purified this compound

    • Recrystallization solvent (e.g., ethyl acetate, ethanol/water, or hexane/ethyl acetate)

    • Erlenmeyer flask

    • Hot plate

    • Ice bath

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Transfer the partially purified product to an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate).[1]

    • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to induce further crystallization.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Direct Crystallization

This protocol may be suitable for crude products with a relatively high initial purity.

  • Objective: A simpler purification method for removing minor impurities.

  • Procedure:

    • Follow the crystallization procedure outlined in Protocol 1, step 2, starting with the crude this compound.

    • A common solvent system for the recrystallization of similar carboxylic acids is a mixture of ethanol and water or hexane and ethyl acetate.[2] The optimal solvent or solvent system should be determined experimentally.

Visualizations

The following diagrams illustrate the workflows for the purification protocols.

G cluster_extraction Extractive Workup dissolve Dissolve Crude Product in Organic Solvent extract_base Extract with 1M NaOH dissolve->extract_base separate_layers1 Separate Layers extract_base->separate_layers1 acidify Acidify Aqueous Layer with 2M HCl separate_layers1->acidify Aqueous Layer Discard Organic Layer Discard Organic Layer separate_layers1->Discard Organic Layer extract_acid Extract with Organic Solvent acidify->extract_acid separate_layers2 Separate Layers extract_acid->separate_layers2 wash Wash Organic Layer with Brine separate_layers2->wash Organic Layer Discard Aqueous Layer Discard Aqueous Layer separate_layers2->Discard Aqueous Layer dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate

Caption: Workflow for Purification by Extractive Workup.

G cluster_crystallization Crystallization dissolve Dissolve Product in Minimal Hot Solvent cool_rt Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed herein are based on established synthetic methodologies for analogous tetralone derivatives and have been adapted to accommodate the unique functionalities of the starting material.

Introduction

This compound is a bifunctional molecule featuring a reactive cyclic ketone and a carboxylic acid moiety. This unique combination of functional groups makes it an attractive starting material for the construction of a diverse range of fused heterocyclic systems. The tetralone core provides a rigid scaffold that is prevalent in many biologically active molecules. The resulting novel heterocycles, such as tetralone-fused pyrazoles, pyrimidines, and thiophenes, are of significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Physicochemical Properties of the Building Block

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
CAS Number 89781-52-2
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMSO and DMF

Application 1: Synthesis of Tetralone-Fused Pyrazoles (Indazoles)

The reaction of the ketone moiety of this compound with hydrazine derivatives can be employed to synthesize tetralone-fused pyrazoles, also known as indazoles. These scaffolds are recognized for their wide range of biological activities, including antimicrobial and anticancer properties.[1] To prevent unwanted side reactions with the carboxylic acid group, it is advisable to first protect it as an ester.

Experimental Workflow: Synthesis of Tetralone-Fused Pyrazole

G start 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid esterification Esterification (e.g., MeOH, H₂SO₄) start->esterification protected_ketone Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylate esterification->protected_ketone condensation Condensation with Hydrazine (e.g., N₂H₄·H₂O, EtOH, reflux) protected_ketone->condensation fused_pyrazole_ester Methyl 4,5-dihydro-1H-benzo[g]indazole- 8-carboxylate condensation->fused_pyrazole_ester hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) fused_pyrazole_ester->hydrolysis final_product 4,5-dihydro-1H-benzo[g]indazole- 8-carboxylic acid hydrolysis->final_product G start Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylate condensation Condensation with Guanidine (e.g., Guanidine HCl, NaOEt, EtOH, reflux) start->condensation fused_pyrimidine_ester Methyl 2-amino-5,6-dihydrobenzo[h]quinazoline- 8-carboxylate condensation->fused_pyrimidine_ester hydrolysis Ester Hydrolysis (e.g., NaOH, EtOH/H₂O) fused_pyrimidine_ester->hydrolysis final_product 2-amino-5,6-dihydrobenzo[h]quinazoline- 8-carboxylic acid hydrolysis->final_product G start 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid gewald_reaction Gewald Reaction (Reflux) start->gewald_reaction reagents Malononitrile, Sulfur, Morpholine, Ethanol reagents->gewald_reaction final_product 2-Amino-3-cyano-4,5-dihydronaphtho[1,2-b]thiophene- 8-carboxylic acid gewald_reaction->final_product G cluster_cell Cancer Cell cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activation inhibitor Tetralone-Fused Quinazoline inhibitor->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotion

References

Application of 8-Oxo-Tetralin Scaffolds in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralin scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various oxidized forms, the 8-oxo-tetralin moiety has emerged as a promising scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of 8-oxo-tetralin derivatives in drug discovery, with a focus on their utility in oncology and neurodegenerative diseases.

It is important to note that while the 8-oxo-tetralin scaffold holds significant potential, a large body of the current research focuses on the closely related α-tetralone (1-oxo-tetralin) and other tetralone derivatives. Due to the limited availability of extensive data specifically on 8-oxo-tetralin, this document will leverage findings from these structurally similar compounds to provide a broader and more insightful perspective for researchers. The principles of synthesis, biological evaluation, and mechanisms of action are often translatable across these related scaffolds.

Application Notes

The 8-oxo-tetralin scaffold and its analogues have demonstrated a wide array of biological activities, making them attractive candidates for targeting various diseases.

Anticancer Applications

Tetralin and tetralone derivatives have shown significant promise as anticancer agents.[1][2] These compounds have been reported to exhibit cytotoxic, antimitotic, and antiproliferative activities.[1] The incorporation of the 8-oxo-tetralin scaffold into various heterocyclic systems has been a key strategy in the development of potent anticancer compounds.[3]

Key Therapeutic Targets:

  • Kinase Inhibition: The 8-oxo-tetralin scaffold can serve as a core for the design of inhibitors targeting various protein kinases, which are often dysregulated in cancer.[4] While specific data for 8-oxo-tetralin is emerging, related structures have been shown to inhibit kinases such as PI3K and Akt, crucial components of signaling pathways that promote cancer cell growth and survival.[5]

  • Apoptosis Induction: Several tetralin-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[6]

Neurodegenerative Disease Applications

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target drugs. The 8-oxo-tetralin scaffold is well-suited for this approach, with derivatives showing potential to modulate several key pathological pathways.[7]

Key Therapeutic Targets:

  • Monoamine Oxidase (MAO) Inhibition: α-Tetralone derivatives have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B).[8] Inhibition of MAO-B is a validated strategy for increasing dopamine levels in the brain, offering therapeutic benefits in Parkinson's disease.

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. Tetralone derivatives have demonstrated potent inhibitory activity against these enzymes.[7]

  • Amyloid-Beta (Aβ) Aggregation Inhibition: The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. Certain tetralone derivatives have been shown to inhibit the self-aggregation of Aβ.[7]

Quantitative Data Summary

The following tables summarize the biological activities of various tetralone derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Tetralin and Tetralone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3a HeLa (Cervical Carcinoma)0.008 µg/mL[3][9]
MCF7 (Breast Carcinoma)0.011 µg/mL[3][9]
4b MCF-769.2[6]
4d MCF-771.8[6]
IVa Various Tumor Cells< 10% survival at 40 µg/mL[10][11]
IVh T47D (Breast Cancer)32.65% cell viability[10][11]
IVh DU145 (Prostate Cancer)32.77% cell viability[10][11]
IVi T47D (Breast Cancer)34.97% cell viability[10][11]

Table 2: Neuroprotective Activity of Tetralone Derivatives

Compound IDTargetIC50 (µM)Reference
3f Acetylcholinesterase (AChE)0.045[7]
Monoamine Oxidase B (MAO-B)0.88[7]
6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one MAO-B0.0045[8]
6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one MAO-A0.024[8]

Experimental Protocols

This section provides detailed protocols for the synthesis of a foundational 8-oxo-tetralin scaffold and for key biological assays used to evaluate the therapeutic potential of its derivatives.

Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Workflow for the Synthesis of a Core 8-Oxo-Tetralin Scaffold

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization) cluster_3 Step 4: Functionalization (e.g., Friedel-Crafts Acylation) cluster_4 Step 5: Oxidation A Succinic anhydride D 4-oxo-4-phenylbutanoic acid A->D B Benzene B->D C AlCl3 C->D E 4-phenylbutanoic acid D->E G α-Tetralone E->G F Polyphosphoric acid (PPA) or H2SO4 F->G I 6-acetyl-α-tetralone G->I H Acetyl chloride, AlCl3 H->I K 6-carboxy-α-tetralone I->K J Oxidizing agent (e.g., KMnO4) J->K

Caption: A plausible synthetic route to a functionalized tetralone.

Biological Assay Protocols

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 8-oxo-tetralin derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Workflow for MTT Assay

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 8-oxo-tetralin derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 8-oxo-tetralin derivative in DMSO.

  • Kinase Reaction:

    • Add the kinase and the test compound to the wells of a microplate and incubate to allow for binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at the optimal temperature for the kinase.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Workflow for Kinase Inhibition Assay

A Prepare serial dilutions of inhibitor B Add kinase and inhibitor to plate A->B C Incubate B->C D Add substrate and ATP C->D E Incubate (kinase reaction) D->E F Add ADP-Glo™ Reagent E->F G Incubate F->G H Add Kinase Detection Reagent G->H I Incubate H->I J Measure luminescence I->J K Calculate IC50 J->K

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

This colorimetric assay is a standard method for screening AChE inhibitors.

Materials:

  • 96-well plates

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC50 value.

This assay is used to screen for compounds that inhibit the aggregation of Aβ peptides.

Materials:

  • 96-well black plates with a clear bottom

  • Aβ peptide (e.g., Aβ42)

  • Thioflavin T (ThT)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Fluorometric microplate reader

Procedure:

  • Aβ Preparation: Prepare a solution of Aβ peptide in an appropriate solvent (e.g., hexafluoroisopropanol) and then dilute it into the assay buffer to the desired concentration.

  • Incubation: Mix the Aβ solution with the test compound at various concentrations in the wells of the microplate. Incubate the plate at 37°C with gentle shaking to promote aggregation.

  • ThT Addition: After the incubation period, add ThT solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Compare the fluorescence intensity of the samples with a control (Aβ alone) to determine the percentage of inhibition of aggregation.

Signaling Pathways and Logical Relationships

The therapeutic effects of 8-oxo-tetralin derivatives can be attributed to their modulation of key cellular signaling pathways.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and it is frequently hyperactivated in many types of cancer. Inhibitors based on the 8-oxo-tetralin scaffold can potentially target kinases within this pathway, such as PI3K or Akt, thereby blocking downstream signaling and inhibiting cancer progression.[5]

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 8-Oxo-Tetralin Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by 8-oxo-tetralin derivatives.

Pathological Pathways in Alzheimer's Disease

The pathology of Alzheimer's disease is complex, involving multiple interconnected pathways. 8-Oxo-tetralin derivatives have the potential to act as multi-target agents, simultaneously addressing several of these pathological cascades.

cluster_0 Cholinergic Dysfunction cluster_1 Amyloid Cascade cluster_2 Oxidative Stress & Neuroinflammation ACh Acetylcholine AChE AChE ACh->AChE degraded by Abeta_mono Aβ Monomers Abeta_agg Aβ Aggregates Abeta_mono->Abeta_agg aggregate MAO_B MAO-B ROS Reactive Oxygen Species MAO_B->ROS generates Neuroinflammation Neuroinflammation ROS->Neuroinflammation Inhibitor 8-Oxo-Tetralin Derivative Inhibitor->AChE Inhibitor->Abeta_agg Inhibitor->MAO_B

Caption: Multi-target approach of 8-oxo-tetralin derivatives in Alzheimer's disease.

Conclusion

The 8-oxo-tetralin scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology and neurodegenerative diseases by targeting key pathological pathways. While more research is needed to fully elucidate the structure-activity relationships and specific molecular targets of 8-oxo-tetralin derivatives, the existing data on related tetralone scaffolds provide a strong foundation and rationale for their continued investigation. The detailed protocols and compiled data in this document are intended to serve as a valuable resource for researchers dedicated to advancing drug discovery in these critical therapeutic areas.

References

Scale-Up Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a valuable tetralone derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy is based on a robust four-step sequence commencing with commercially available starting materials. Detailed experimental protocols for each step are provided, along with a summary of expected yields and key reaction parameters to facilitate successful implementation and scale-up in a laboratory setting. While specific biological activities of the title compound are not extensively documented in publicly available literature, the broader class of tetralone derivatives has shown a wide range of pharmacological effects, including antitumor and antibacterial activities, and effects on the central nervous system.

Introduction

Tetralone scaffolds are important structural motifs in a variety of biologically active compounds. Their rigid bicyclic framework serves as a versatile template for the development of novel therapeutic agents. This compound, in particular, presents a unique combination of a tetralone core with a carboxylic acid functionality, making it an attractive building block for further chemical modifications and the synthesis of compound libraries for biological screening. This application note details a reliable and scalable synthetic route to this target molecule.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a four-step process. The overall workflow is depicted in the following diagram:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Oxidation cluster_3 Step 4: Intramolecular Friedel-Crafts Acylation A Toluene + Succinic Anhydride B 4-(4-Methylphenyl)-4-oxobutanoic acid A->B AlCl3 C 4-(4-Methylphenyl)-4-oxobutanoic acid D 4-(4-Methylphenyl)butyric acid C->D Zn(Hg), HCl E 4-(4-Methylphenyl)butyric acid F 4-(4-Carboxyphenyl)butyric acid E->F KMnO4 G 4-(4-Carboxyphenyl)butyric acid H This compound G->H Polyphosphoric Acid

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid

This step involves the Friedel-Crafts acylation of toluene with succinic anhydride.[1]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Toluene 92.14 200 mL 1.88
Succinic anhydride 100.07 50.0 g 0.50
Anhydrous Aluminum Chloride (AlCl₃) 133.34 140.0 g 1.05
Dichloromethane (DCM) 84.93 500 mL -

| 5M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

  • To a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (140.0 g) and dichloromethane (300 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve succinic anhydride (50.0 g) in toluene (200 mL) and add this solution to the dropping funnel.

  • Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice and stir until the ice has melted.

  • Slowly add 5M HCl to dissolve the aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with water (2 x 150 mL) and brine (150 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of toluene and hexane to afford 4-(4-methylphenyl)-4-oxobutanoic acid as a white solid.

Expected Yield: 70-80%

Step 2: Synthesis of 4-(4-Methylphenyl)butyric acid

This step involves the Clemmensen reduction of the keto group in 4-(4-methylphenyl)-4-oxobutanoic acid.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-(4-Methylphenyl)-4-oxobutanoic acid 192.21 50.0 g 0.26
Zinc amalgam (Zn(Hg)) - 150.0 g -
Concentrated Hydrochloric Acid (HCl) 36.46 250 mL -

| Toluene | 92.14 | 150 mL | - |

Procedure:

  • Prepare zinc amalgam by stirring zinc granules (150 g) with a 5% mercuric chloride solution (150 mL) for 10 minutes. Decant the aqueous solution.

  • In a 1 L round-bottom flask equipped with a reflux condenser, place the zinc amalgam, 4-(4-methylphenyl)-4-oxobutanoic acid (50.0 g), toluene (150 mL), and concentrated HCl (100 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Add the remaining concentrated HCl (150 mL) portion-wise over 6-8 hours.

  • Continue refluxing for a total of 24 hours.

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 75 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-(4-methylphenyl)butyric acid as a pale yellow oil or low-melting solid.

Expected Yield: 80-90%

Step 3: Synthesis of 4-(4-Carboxyphenyl)butyric acid

This step involves the oxidation of the methyl group of 4-(4-methylphenyl)butyric acid to a carboxylic acid.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-(4-Methylphenyl)butyric acid 178.23 40.0 g 0.22
Potassium Permanganate (KMnO₄) 158.03 105.0 g 0.66
Water 18.02 1 L -
Sodium Hydroxide (NaOH) 40.00 10.0 g 0.25

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-(4-methylphenyl)butyric acid (40.0 g) and sodium hydroxide (10.0 g) in water (500 mL).

  • Heat the solution to 80-90 °C.

  • In a separate beaker, prepare a solution of potassium permanganate (105.0 g) in water (500 mL).

  • Add the KMnO₄ solution portion-wise to the stirred reaction mixture over 2-3 hours, maintaining the temperature at 90-95 °C.

  • After the addition is complete, continue heating for an additional 4-6 hours until the purple color disappears.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Acidify the solution with concentrated HCl to pH 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 4-(4-carboxyphenyl)butyric acid.

Expected Yield: 60-70%

Step 4: Synthesis of this compound

This final step involves the intramolecular Friedel-Crafts acylation (cyclization) of 4-(4-carboxyphenyl)butyric acid.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-(4-Carboxyphenyl)butyric acid 208.21 30.0 g 0.144

| Polyphosphoric Acid (PPA) | - | 300 g | - |

Procedure:

  • In a 500 mL beaker, add polyphosphoric acid (300 g) and heat to 80-90 °C with mechanical stirring.

  • Slowly add 4-(4-carboxyphenyl)butyric acid (30.0 g) in portions to the hot PPA.

  • After the addition is complete, increase the temperature to 100-110 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to about 60 °C and carefully pour it onto 1 kg of crushed ice with vigorous stirring.

  • Allow the mixture to stand for 1-2 hours to complete the precipitation of the product.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound.

Expected Yield: 75-85%

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)
14-(4-Methylphenyl)-4-oxobutanoic acidToluene, Succinic anhydrideAlCl₃70-80
24-(4-Methylphenyl)butyric acid4-(4-Methylphenyl)-4-oxobutanoic acidZn(Hg), HCl80-90
34-(4-Carboxyphenyl)butyric acid4-(4-Methylphenyl)butyric acidKMnO₄60-70
4This compound4-(4-Carboxyphenyl)butyric acidPolyphosphoric Acid75-85

Biological Context and Potential Applications

While specific signaling pathways for this compound are not well-defined in the current literature, the tetralone core is a known pharmacophore. Derivatives of tetralone have been investigated for a variety of biological activities, including:

  • Antitumor Activity: Many tetralone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Antibacterial and Antifungal Properties: The tetralone scaffold has been incorporated into molecules with antimicrobial activity.

  • Central Nervous System (CNS) Effects: Certain tetralone derivatives have shown activity as modulators of CNS targets.

The presence of the carboxylic acid group on the C2 position of the naphthalene ring system in the title compound provides a handle for further derivatization, allowing for the exploration of structure-activity relationships and the development of new chemical entities with potential therapeutic value.

Logical Relationship Diagram

G cluster_input Inputs cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_output Output Toluene Toluene FriedelCrafts Friedel-Crafts Acylation Toluene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts Intermediate1 4-(4-Methylphenyl)- 4-oxobutanoic acid FriedelCrafts->Intermediate1 Reduction Clemmensen Reduction Intermediate2 4-(4-Methylphenyl)butyric acid Reduction->Intermediate2 Oxidation Oxidation Intermediate3 4-(4-Carboxyphenyl)butyric acid Oxidation->Intermediate3 Cyclization Intramolecular Friedel-Crafts Acylation FinalProduct 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid Cyclization->FinalProduct Intermediate1->Reduction Intermediate2->Oxidation Intermediate3->Cyclization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a two-step process. The first step is an intermolecular Friedel-Crafts acylation of a suitable aromatic precursor with succinic anhydride to form a 4-aryl-4-oxobutanoic acid intermediate. This intermediate is then subjected to an intramolecular Friedel-Crafts cyclization to yield the final tetralone product.

Q2: What are the critical factors affecting the yield of the intramolecular Friedel-Crafts cyclization?

The key factors influencing the yield of the cyclization step include the choice and amount of the Lewis acid catalyst, reaction temperature, solvent, and the purity of the starting materials. Moisture is a significant inhibitor of Lewis acid catalysts like aluminum chloride, making anhydrous conditions crucial for success.[1]

Q3: How can I minimize the formation of side products during the synthesis?

Side product formation, such as polyacylation or isomeric impurities, can be minimized by carefully controlling the reaction conditions.[2] Using a stoichiometric amount of the Lewis acid in the acylation step can prevent further reactions on the product.[1] Lowering the reaction temperature can also enhance selectivity. The purity of starting materials is paramount, as impurities can lead to the formation of tarry materials and other undesired byproducts.[1]

Q4: What is the best method for purifying the final product?

The crude this compound can typically be purified by recrystallization. A common solvent system for this is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy. Slow cooling should then afford pure crystals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield in Friedel-Crafts Acylation (Step 1) Deactivated aromatic substrate (e.g., presence of electron-withdrawing groups).Consider using a more reactive aromatic starting material or explore alternative synthetic strategies.[1]
Inactive Lewis acid catalyst due to moisture contamination.Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acids.[1]
Insufficient amount of Lewis acid catalyst.In Friedel-Crafts acylation, the ketone product can form a complex with the catalyst. Therefore, a stoichiometric amount or a slight excess of the Lewis acid is often necessary.[1]
Low or No Yield in Intramolecular Cyclization (Step 2) Incomplete conversion of the starting material.Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Deactivated aromatic ring for intramolecular cyclization.The carboxylic acid group on the precursor can be deactivating. The use of a stronger Lewis acid or higher reaction temperatures might be required.
Formation of Multiple Products/Isomers Poor regioselectivity in the initial Friedel-Crafts acylation.Optimize the choice of Lewis acid (milder acids like FeCl₃ or ZnCl₂ may offer better selectivity), solvent, and reaction temperature (lower temperatures often favor the desired isomer).
Rearrangement of the carbocation intermediate (less common in acylations).Friedel-Crafts acylation is generally preferred over alkylation to avoid carbocation rearrangements.[3]
Formation of Dark, Tarry Material Reaction temperature is too high.Maintain the recommended reaction temperature and monitor the reaction closely.[1]
Impure starting materials or reagents.Purify all starting materials and ensure the use of high-purity solvents and reagents.[1]
Difficulty in Product Isolation/Purification Product is soluble in the aqueous layer during workup.Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylic acid, thereby reducing its water solubility. Perform multiple extractions with a suitable organic solvent.
Oily product that does not crystallize.Try different recrystallization solvent systems. If recrystallization fails, column chromatography may be a suitable alternative for purification.

Experimental Protocols

Step 1: Synthesis of 4-(4-carboxyphenyl)-4-oxobutanoic acid (Intermediate)

This protocol describes a general procedure for the Friedel-Crafts acylation of a substituted benzene to form the key intermediate.

Materials:

  • Terephthalic acid monomethyl ester

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler).

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve terephthalic acid monomethyl ester (1.0 eq.) and succinic anhydride (1.0 eq.) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude intermediate ester.

  • The ester is then hydrolyzed to the carboxylic acid by refluxing with an excess of aqueous sodium hydroxide, followed by acidification.

Step 2: Synthesis of this compound

This protocol outlines the intramolecular Friedel-Crafts cyclization of the intermediate to the final product.

Materials:

  • 4-(4-carboxyphenyl)-4-oxobutanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

Procedure:

  • Place 4-(4-carboxyphenyl)-4-oxobutanoic acid (1.0 eq.) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Add polyphosphoric acid (a sufficient amount to ensure good stirring) to the flask.

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • The precipitate formed is the crude product. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Intramolecular Cyclization A Terephthalic acid derivative + Succinic anhydride B 4-(4-carboxyaryl)-4-oxobutanoic acid intermediate A->B AlCl₃, DCM C 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid B->C Polyphosphoric Acid, Heat

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield? Q1 Which Step? Start->Q1 Step1 Friedel-Crafts Acylation Q1->Step1 Step 1 Step2 Intramolecular Cyclization Q1->Step2 Step 2 Cause1a Inactive Catalyst (Moisture) Step1->Cause1a Cause1b Insufficient Catalyst Step1->Cause1b Cause2a Incomplete Reaction Step2->Cause2a Cause2b Deactivated Ring Step2->Cause2b

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Synthesis of 8-Oxo-Tetralin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-oxo-tetralin derivatives. The content is structured to directly address specific issues that may be encountered during experimentation.

Experimental Workflow Overview

The synthesis of 8-oxo-tetralin derivatives, particularly through the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids, is a fundamental transformation in organic chemistry. The general workflow involves the cyclization of a substituted 4-phenylbutyric acid precursor in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃).

Synthesis of 8-oxo-tetralin Derivatives cluster_prep Starting Material Preparation cluster_reaction Intramolecular Friedel-Crafts Acylation cluster_workup Work-up and Purification cluster_product Final Product Start Substituted 4-Arylbutyric Acid Catalyst Add Cyclization Agent (e.g., PPA, AlCl₃) Start->Catalyst 1. Heating Heat Reaction Mixture (e.g., 60-100 °C) Catalyst->Heating 2. Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring 3. Quench Quench Reaction (e.g., Ice-water) Monitoring->Quench 4. Extraction Solvent Extraction Quench->Extraction 5. Purification Purification (Crystallization, Chromatography) Extraction->Purification 6. Product 8-Oxo-Tetralin Derivative Purification->Product 7.

Caption: General experimental workflow for the synthesis of 8-oxo-tetralin derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 8-oxo-tetralin derivatives in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is not producing the desired 8-oxo-tetralin derivative, or the yield is very low. What are the potential causes?

A1: Low to no yield is a common issue and can stem from several factors:

  • Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Polyphosphoric acid (PPA) can also absorb atmospheric moisture, reducing its efficacy.[1]

  • Deactivated Aromatic Ring: The starting 4-arylbutyric acid may possess strongly electron-withdrawing substituents (e.g., -NO₂, -CN, -SO₃H) that deactivate the aromatic ring towards electrophilic acylation.[1]

  • Insufficient Reaction Temperature or Time: Intramolecular cyclization often requires heating. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poor Quality Starting Material: Impurities in the starting 4-arylbutyric acid can interfere with the reaction. Ensure the starting material is pure before proceeding.

Issue 2: Formation of Black, Tarry Material (Charring)

Q2: My reaction mixture turned into a black, intractable tar. What causes this and how can I prevent it?

A2: Charring is a frequent problem when using strong dehydrating agents like PPA, especially at elevated temperatures.

  • Cause: PPA can cause extensive polymerization and decomposition of organic materials at high temperatures.[2][3][4]

  • Prevention:

    • Temperature Control: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction. Avoid excessive heating.

    • Solvent Addition: The addition of a high-boiling inert solvent, such as xylene, can help to moderate the reaction temperature and improve stirring, simplifying the workup process.[5]

    • Alternative Reagents: Consider using alternative, milder cyclization agents such as Eaton's reagent (P₂O₅ in methanesulfonic acid) or triflic acid.

Issue 3: Incomplete Reaction and Recovery of Starting Material

Q3: I am recovering a significant amount of my starting 4-arylbutyric acid. How can I drive the reaction to completion?

A3: Incomplete conversion is often a result of suboptimal reaction conditions.

  • Increase Catalyst Loading: For Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid catalyst, rendering it inactive.[1] Therefore, using a stoichiometric amount or even a slight excess of the catalyst may be necessary.

  • Increase Temperature/Reaction Time: As mentioned previously, ensure the reaction is heated sufficiently and for an adequate duration.

  • Use a Stronger Catalyst: If using a milder catalyst, switching to a more potent one like PPA or superacids may be required for less reactive substrates.[6]

Issue 4: Formation of Unidentified Side Products

Q4: My crude product shows multiple spots on TLC, and I am having difficulty isolating the desired 8-oxo-tetralin derivative. What are the likely side products?

A4: Several side reactions can occur during the intramolecular Friedel-Crafts acylation:

  • Intermolecular Acylation: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material, leading to dimer or polymer formation. Running the reaction at a higher dilution can minimize this.

  • Decarbonylation: Although less common than in other Friedel-Crafts reactions, the acylium ion intermediate can potentially lose carbon monoxide to form a carbocation, which can then lead to other alkylation byproducts.[2]

  • Formation of Isomers: If the aromatic ring of the starting material has multiple possible sites for cyclization, a mixture of isomeric products can be formed. The regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring.

  • Dehydration Products: If the starting material contains alcohol functionalities, PPA can readily cause dehydration, leading to the formation of alkenes.[7]

Quantitative Data Summary

The yield of 8-oxo-tetralin derivatives is highly dependent on the specific substrate and reaction conditions. The following table summarizes typical yields reported in the literature for the cyclization of 4-phenylbutyric acid and its derivatives.

Starting MaterialCyclization AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
4-Phenylbutyric acidPolyphosphoric Acid (PPA)100195Fieser & Fieser, 1967
4-(p-Methoxyphenyl)butyric acidPolyphosphoric Acid (PPA)80-900.592Bachmann & Thomas, 1942
4-(p-Tolyl)butyric acidPolyphosphoric Acid (PPA)1001.585Horning et al., 1948
4-Phenylbutyric acidAlCl₃/CS₂Reflux275Badger et al., 1949
4-Phenyl-1-butanolPhosphoric Acid--50Master Organic Chemistry[7]

Detailed Experimental Protocol

Synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

This protocol describes a representative synthesis of an 8-oxo-tetralin derivative via intramolecular Friedel-Crafts acylation using polyphosphoric acid.

Materials:

  • 4-(4-Carboxyphenyl)butyric acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 4-(4-carboxyphenyl)butyric acid (1.0 equivalent).

  • Addition of PPA: Carefully add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask. The PPA is very viscous and may require gentle heating (around 60 °C) to become more mobile for transfer.[5]

  • Heating: Heat the reaction mixture with stirring to 80-90 °C. The solid starting material should gradually dissolve.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them with ice water, extracting with an organic solvent, and analyzing by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This quenching process is highly exothermic.[5]

    • Once all the PPA has been hydrolyzed, a solid precipitate of the crude product should form.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Alternatively, the crude product can be dissolved in an organic solvent like dichloromethane, washed with saturated sodium bicarbonate solution to remove any unreacted starting acid, then with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the purified this compound.

Logical Troubleshooting Diagram

This diagram outlines a logical approach to troubleshooting common problems during the synthesis.

Troubleshooting Logic Start Problem Encountered LowYield Low or No Yield Start->LowYield Charring Charring/Tarry Mixture Start->Charring Incomplete Incomplete Reaction Start->Incomplete SideProducts Multiple Side Products Start->SideProducts CheckCatalyst Check Catalyst Activity (Anhydrous Conditions) LowYield->CheckCatalyst Yes CheckRing Assess Aromatic Ring Activity LowYield->CheckRing No ControlTemp Reduce & Control Temperature Charring->ControlTemp Yes UseSolvent Add Inert High-Boiling Solvent Charring->UseSolvent No IncreaseCatalyst Increase Catalyst Loading Incomplete->IncreaseCatalyst Yes IncreaseTempTime Increase Temp/Time Incomplete->IncreaseTempTime No Dilute Run Reaction at Higher Dilution SideProducts->Dilute Intermolecular Products? Optimize Optimize Conditions for Regioselectivity SideProducts->Optimize Isomers? CheckCatalyst->CheckRing CheckTempTime Verify Reaction Temp & Time CheckRing->CheckTempTime ControlTemp->UseSolvent IncreaseCatalyst->IncreaseTempTime

References

Optimization of reaction conditions for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A plausible and common synthetic approach is a multi-step process that begins with the Friedel-Crafts acylation of a readily available starting material, such as p-toluic acid, followed by subsequent reactions to build the tetralone ring system. A typical sequence involves:

  • Friedel-Crafts Acylation: Reaction of a suitable aromatic substrate with a dicarboxylic acid derivative (e.g., succinic anhydride) in the presence of a Lewis acid catalyst.

  • Reduction: Reduction of the resulting keto acid.

  • Intramolecular Cyclization: Cyclization of the reduced product to form the tetralone ring structure.

Q2: How can I monitor the progress of the reaction at each stage?

Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of each reaction step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed, quantitative analysis of the reaction mixture.

Q3: What are the critical safety precautions to consider during this synthesis?

  • Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) are highly corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Conditions: Many of the reaction steps, particularly the Friedel-Crafts acylation, require anhydrous (dry) conditions. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The quenching of reactions involving strong acids or Lewis acids should be performed carefully and slowly, typically by adding the reaction mixture to ice or a cold, dilute acid solution to manage the exothermic process.

Troubleshooting Guides

Stage 1: Friedel-Crafts Acylation

Problem: Low yield of the acylated product.

  • Potential Cause: Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.

    • Recommended Solution: Use a fresh, unopened container of the Lewis acid. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere.

  • Potential Cause: Insufficient amount of catalyst.

    • Recommended Solution: While a stoichiometric amount is often used, for less reactive substrates, a slight excess of the Lewis acid may be required. See the table below for an example of catalyst loading optimization.

  • Potential Cause: Low reaction temperature leading to a slow reaction rate.

    • Recommended Solution: While the initial addition of reagents is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or slightly above to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature.

Table 1: Example Optimization of Friedel-Crafts Acylation Conditions

EntryLewis Acid (eq.)Temperature (°C)Time (h)Yield (%)
1AlCl₃ (1.1)0 → RT445
2AlCl₃ (1.5)0 → RT465
3AlCl₃ (2.0)0 → RT475
4AlCl₃ (2.0)0 → 40280

Problem: Formation of multiple isomers.

  • Potential Cause: The reaction conditions may favor the formation of a thermodynamically less stable isomer.

    • Recommended Solution: The choice of solvent can influence the isomer distribution. Experiment with different solvents such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. Lowering the reaction temperature can also improve selectivity towards the desired isomer.

Stage 2: Reduction of the Keto Acid

Problem: Incomplete reduction of the ketone.

  • Potential Cause: Insufficient reducing agent.

    • Recommended Solution: Ensure a sufficient excess of the reducing agent (e.g., sodium borohydride, catalytic hydrogenation) is used. The reaction progress should be monitored by TLC until all the starting material is consumed.

  • Potential Cause: Deactivation of the catalyst (for catalytic hydrogenation).

    • Recommended Solution: Use a fresh catalyst or ensure the existing catalyst has not been poisoned by impurities from the previous step. The substrate may need to be purified before the reduction.

Stage 3: Intramolecular Cyclization

Problem: Low yield of the desired tetralone.

  • Potential Cause: The cyclizing agent is not strong enough.

    • Recommended Solution: Strong acids like polyphosphoric acid (PPA) or Eaton's reagent are commonly used for intramolecular cyclizations (Friedel-Crafts acylation). If one is ineffective, trying a different, stronger agent may improve the yield.

  • Potential Cause: High reaction temperatures leading to side product formation or decomposition.

    • Recommended Solution: Optimize the reaction temperature. Start at a moderate temperature and slowly increase it while monitoring the reaction by TLC.

Table 2: Example Optimization of Cyclization Conditions

EntryCyclizing AgentTemperature (°C)Time (h)Yield (%)
1PPA80250
2PPA100270
3PPA120265 (decomposition observed)
4Eaton's Reagent60375

Experimental Protocols

Protocol 1: Hypothetical Friedel-Crafts Acylation

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Suspend anhydrous aluminum chloride (2.0 eq.) in anhydrous dichloromethane (DCM) in the flask and cool the mixture to 0 °C in an ice bath.

  • Addition: Add a solution of p-toluic acid (1.0 eq.) and succinic anhydride (1.1 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Hypothetical Clemmensen Reduction

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the keto acid product from the previous step (1.0 eq.), amalgamated zinc, and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. Additional portions of HCl may be needed during the reaction.

  • Workup: After the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Protocol 3: Hypothetical Intramolecular Cyclization

  • Setup: In a round-bottom flask, add the product from the reduction step (1.0 eq.) and polyphosphoric acid (PPA) (10-20 times the weight of the substrate).

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Synthetic_Workflow Start p-Toluic Acid + Succinic Anhydride Acylation Friedel-Crafts Acylation (AlCl3, DCM) Start->Acylation KetoAcid Intermediate Keto Acid Acylation->KetoAcid Reduction Reduction (e.g., Clemmensen) KetoAcid->Reduction ReducedProduct Reduced Intermediate Reduction->ReducedProduct Cyclization Intramolecular Cyclization (PPA) ReducedProduct->Cyclization FinalProduct 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid Cyclization->FinalProduct

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Purification of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This guide provides a systematic approach to identify and resolve common issues.

Visual Troubleshooting Workflow

Troubleshooting_Purification Troubleshooting Workflow for Purification cluster_crystallization Crystallization Issues cluster_purity Purity Issues start Start Purification c1 Problem: Low or No Crystal Formation start->c1 Initiate Crystallization c2 Problem: Oily Precipitate Forms start->c2 c3 Problem: Rapid Crystal Formation (Poor Purity) start->c3 c4 Problem: Colored Impurities in Crystals start->c4 s1 Solution: - Scratch inner wall of flask - Add seed crystal - Reduce solvent volume - Change solvent system c1->s1 Troubleshoot s2 Solution: - Re-dissolve in more 'good' solvent - Cool solution more slowly - Add a 'poor' solvent dropwise c2->s2 Troubleshoot s3 Solution: - Use more solvent - Cool down the solution at a slower rate c3->s3 Troubleshoot s4 Solution: - Treat with activated charcoal - Perform acid-base extraction c4->s4 Troubleshoot p1 Problem: Persistent Impurities (Confirmed by TLC/HPLC/NMR) s1->p1 p2 Problem: Low Yield s1->p2 s2->p1 s2->p2 s3->p1 s3->p2 s4->p1 s4->p2 sp1 Solution: - Repeat recrystallization - Perform column chromatography - Utilize acid-base extraction p1->sp1 Troubleshoot sp2 Solution: - Check for losses during transfers - Optimize recrystallization solvent volume - Recover product from mother liquor p2->sp2 Troubleshoot end_node Pure Product sp1->end_node sp2->end_node

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My compound is not crystallizing from the chosen solvent. What should I do?

A1: If crystallization does not occur, several techniques can be employed to induce it.[1] First, try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[1] If that fails, adding a "seed crystal" (a tiny amount of the pure compound) can initiate crystallization. If seed crystals are unavailable, you may have used too much solvent. In this case, you can evaporate some of the solvent to increase the concentration of your compound and attempt to cool it again.[1] Alternatively, the chosen solvent may not be ideal. A different solvent or a mixture of solvents should be considered.

Q2: An oil has precipitated instead of crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To remedy this, reheat the solution to redissolve the oil. Then, allow the solution to cool more slowly. Adding a slightly larger volume of the "good" solvent can also help. Another strategy is to add a "poor" solvent dropwise to the heated solution until it becomes slightly cloudy, and then allow it to cool slowly.

Q3: My crystals formed very quickly and appear to be impure. What went wrong?

A3: Rapid crystallization often traps impurities within the crystal lattice.[1] This usually happens when the solution is supersaturated and cools too quickly. To obtain purer crystals, you should use a slightly larger amount of the recrystallization solvent and allow the solution to cool down slowly. Covering the flask with a watch glass and placing it in an insulated container can promote slow cooling.

Q4: My purified product still shows impurities by TLC/HPLC. What is the next step?

A4: If a single recrystallization does not yield a product of sufficient purity, a second recrystallization may be necessary. If impurities persist, consider using a different purification technique. Column chromatography is often effective at separating compounds with similar polarities. Alternatively, an acid-base extraction can be a powerful method for purifying carboxylic acids by separating them from neutral or basic impurities.[2]

Q5: What are some common impurities I should be aware of?

A5: Common impurities can include unreacted starting materials from the synthesis, such as γ-phenylbutyric acid or related precursors.[3] Side-products from the synthesis, such as isomers or over-oxidation products, may also be present. The choice of reagents and reaction conditions will influence the impurity profile.

Q6: I am experiencing a low yield after purification. How can I improve it?

A6: Low yields can result from several factors. Using an excessive amount of solvent during recrystallization will cause a significant portion of your product to remain in the mother liquor.[1] Ensure you are using the minimum amount of hot solvent necessary to dissolve your crude product. Product loss can also occur during transfers between flasks and on the filter paper. To recover more product, you can concentrate the mother liquor and perform a second crystallization.

Data Presentation

Table 1: Recommended Solvents for Recrystallization
Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolar Protic78-100Good for many carboxylic acids. Dissolve in hot ethanol and add hot water until cloudy.[2]
TolueneNon-polar111Can be effective for aromatic compounds.
Ethyl Acetate/HexaneMedium/Non-polar69-77A versatile solvent system for a range of polarities.
Acetic AcidPolar Protic118Can be a good solvent for some carboxylic acids, but may be difficult to remove.
Table 2: Purity Analysis Methods
MethodPrincipleInformation Provided
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary and mobile phase.Rapid assessment of purity and reaction progress.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and mobile phase.Quantitative analysis of purity and detection of minor impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation and identification of impurities.
Melting Point Analysis Temperature at which a solid becomes a liquid.A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water, Toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and gently heat the mixture on a hot plate until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Cloudiness (for mixed solvent systems): If using a mixed solvent system like ethanol/water, add the "poor" solvent (e.g., hot water) dropwise to the hot solution until a slight cloudiness persists. Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can cover the flask and place it in an insulated container. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for removing neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with 1 M NaOH solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction two to three times.

  • Combine Aqueous Layers: Combine the aqueous extracts in a beaker.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2). The purified carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum. Alternatively, the acidified aqueous layer can be extracted with an organic solvent, and the solvent can then be dried and evaporated to yield the purified product.

References

Stability issues of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What could be the cause?

A1: Discoloration of solutions containing tetralone moieties is often indicative of oxidative degradation. The α-keto group in the tetralone ring can be susceptible to oxidation, which may be accelerated by factors such as exposure to air (oxygen), light, and elevated temperatures. Trace metal ions in the solvent or from labware can also catalyze oxidative processes.

Q2: I am observing a loss of potency or inconsistent results in my assays using a stock solution of the compound. Could this be a stability issue?

A2: Yes, a loss of potency is a strong indicator of chemical degradation. This compound, being an α-keto carboxylic acid, may be susceptible to degradation pathways that alter its chemical structure and, consequently, its biological or physical properties. Potential degradation routes include oxidation of the tetralone ring and potentially decarboxylation under certain conditions, although decarboxylation is generally more facile for β-keto acids.[1][2][3][4][5]

Q3: What are the optimal storage conditions for stock solutions of this compound?

A3: To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C may be adequate, but stability should be verified.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a concern for compounds with aromatic and carbonyl functionalities.

  • Atmosphere: For maximum stability, it is recommended to purge the solution with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen.

Q4: Which solvents are recommended for dissolving this compound to ensure maximum stability?

A4: The choice of solvent can significantly impact stability.

  • Recommended: Aprotic organic solvents such as DMSO or DMF are generally suitable for creating concentrated stock solutions. For aqueous buffers, it is crucial to consider the pH.

  • To use with caution: Protic solvents, especially at non-neutral pH, may facilitate certain degradation reactions. The stability in aqueous buffers should be experimentally determined, as the pH can influence the rate of hydrolysis and other reactions.

Q5: How can I monitor the stability of my this compound solution over time?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[6][7][8][9][10] This method can separate the intact compound from its degradation products, allowing for the quantification of the remaining active compound.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
Potential Cause Troubleshooting Steps
Oxidation 1. Prepare fresh solutions before use.2. Degas solvents before use.3. Purge the headspace of the storage vial with an inert gas (nitrogen or argon).4. Consider adding an antioxidant (e.g., BHT), but verify its compatibility with your experimental system.
Photodegradation 1. Work in a dimly lit area when handling the compound and its solutions.2. Use amber glass vials or light-blocking centrifuge tubes for storage.3. Wrap containers with aluminum foil as an extra precaution.
Inappropriate pH 1. Experimentally determine the optimal pH for stability in your aqueous buffer system.2. Prepare buffers fresh and verify the pH before use.
High Temperature 1. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes.2. Store solutions at the recommended low temperatures (-20°C or -80°C).
Issue 2: Precipitation of the Compound from Solution
Potential Cause Troubleshooting Steps
Low Solubility in Aqueous Buffers 1. Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF.2. For aqueous working solutions, dilute the stock solution at the last minute, ensuring the final concentration of the organic solvent is compatible with your assay.
Change in pH Affecting Solubility 1. Ensure the pH of your buffer is within a range where the compound remains soluble.2. The carboxylic acid group's ionization state is pH-dependent, which can affect solubility.
Compound Degradation to a Less Soluble Product 1. Analyze the precipitate using analytical techniques (e.g., LC-MS) to identify if it is the parent compound or a degradation product.2. If it is a degradant, refer to the troubleshooting steps for rapid degradation.

Experimental Protocols

Protocol for Stability Assessment using HPLC-UV

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer.

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution to the desired working concentration (e.g., 100 µg/mL) in the solvent/buffer system to be tested.

2. Application of Stress Conditions:

  • Temperature: Incubate aliquots of the working solution at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Light: Expose an aliquot to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.

  • pH: Prepare the working solution in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

3. Sample Collection and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Analyze the samples immediately by a validated stability-indicating HPLC-UV method.

4. Suggested HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or trifluoroacetic acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended).

  • Column Temperature: 25°C.[6]

5. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Stability Data for this compound (100 µg/mL in pH 7.4 Buffer)

ConditionTime (hours)% Remaining (Mean ± SD, n=3)Appearance
2-8°C, Dark 0100 ± 0.5Colorless
2498.2 ± 0.7Colorless
4896.5 ± 0.9Colorless
25°C, Dark 0100 ± 0.6Colorless
2491.3 ± 1.1Faint Yellow
4882.1 ± 1.5Yellow
25°C, Light 0100 ± 0.4Colorless
2475.6 ± 2.0Yellow-Brown
4858.9 ± 2.5Brown

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) working Prepare Working Solution (e.g., 100 µg/mL in test buffer) stock->working temp Temperature Stress (4°C, 25°C, 40°C) light Photostability Stress (Light vs. Dark) ph pH Stress (pH 3, 5, 7, 9) sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) temp->sampling light->sampling ph->sampling hplc HPLC-UV Analysis sampling->hplc quant Quantify % Remaining hplc->quant plot Plot Degradation Curves quant->plot

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid oxidized_products Oxidized Ring Products (e.g., hydroxylated, ring-opened) parent->oxidized_products O2, light, heat, metal ions photo_products Photolytic Products parent->photo_products UV/Vis Light

Caption: Hypothesized degradation pathways for this compound.

References

Preventing byproduct formation in reactions with 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The information is designed to help prevent byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: The molecule has three primary reactive sites: the carboxylic acid group (-COOH), the ketone group (C=O), and the aromatic ring. The reactivity of each site can be selectively targeted based on the chosen reaction conditions.

Q2: What are the likely impurities in a commercial sample of this compound?

A2: Impurities can include starting materials from its synthesis, such as tetralin derivatives, or isomers like 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. It is advisable to verify the purity of the starting material by techniques like NMR or HPLC before use.

Q3: How can I purify the final product after a reaction?

A3: Purification methods will depend on the properties of the desired product and byproducts. Common techniques include:

  • Recrystallization: Effective for solid products with different solubilities than the impurities.

  • Column Chromatography: A versatile method for separating compounds with different polarities.

  • Acid-Base Extraction: Useful for separating acidic, basic, and neutral compounds. For instance, after a reaction, the unreacted carboxylic acid starting material can be removed by extraction with a basic aqueous solution.

Troubleshooting Guides for Common Reactions

Esterification of the Carboxylic Acid Group

Issue: Low yield of the desired ester and formation of byproducts.

Potential Causes & Solutions:

Potential CauseRecommended SolutionPotential Byproducts
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of the alcohol or remove water as it is formed using a Dean-Stark apparatus.Unreacted starting material
Dehydration of Alcohol If using a secondary or tertiary alcohol, acid-catalyzed dehydration can occur, leading to the formation of alkenes. Use milder acid catalysts like p-toluenesulfonic acid (p-TSA) instead of concentrated sulfuric acid and maintain a moderate reaction temperature.Alkenes from alcohol dehydration
Side reactions of the ketone The ketone group might undergo side reactions under strongly acidic conditions. Protecting the ketone group as a ketal prior to esterification can prevent this. The ketal can be deprotected under milder acidic conditions after the ester is formed.Ketal-ester, if not deprotected
Amide Coupling of the Carboxylic Acid Group

Issue: Formation of multiple products and difficulty in purification.

Potential Causes & Solutions:

Potential CauseRecommended SolutionPotential Byproducts
Epimerization If the amine or carboxylic acid contains a chiral center, racemization can occur, especially with carbodiimide reagents like DCC. The addition of HOBt or HOAt can suppress this side reaction.Diastereomeric products
N-acylurea Formation When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. This can be minimized by adding the amine soon after the activating agent and maintaining a low temperature.N,N'-dicyclohexylurea (DCU) or corresponding urea derivative
Reaction with the Coupling Reagent Some coupling reagents, particularly uronium/aminium salts like HATU, can react with the amine nucleophile to form a guanidinium byproduct. Ensure the carboxylic acid is activated first before adding the amine.Guanidinium byproducts
Double Acylation of Primary Amines If a primary amine (R-NH2) is used in excess or under harsh conditions, it may react twice to form a secondary amide. Use a stoichiometric amount of the primary amine and control the reaction temperature.Secondary amide (R-N(COR')2)
Reduction of the Ketone Group

Issue: Over-reduction or formation of undesired products.

Potential Causes & Solutions:

Potential CauseRecommended SolutionPotential Byproducts
Reduction of Carboxylic Acid Strong reducing agents like LiAlH4 will reduce both the ketone and the carboxylic acid. To selectively reduce the ketone, use milder reagents like sodium borohydride (NaBH4).Diol (both ketone and carboxylic acid reduced)
Hydrogenolysis During catalytic hydrogenation (e.g., with H2/Pd-C), the benzylic alcohol intermediate can undergo hydrogenolysis to form a methylene group, leading to the fully reduced tetralin ring without the hydroxyl group. To avoid this, use a less active catalyst or milder conditions (lower pressure and temperature).5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Aromatic Ring Reduction Under harsh hydrogenation conditions (high pressure, high temperature, rhodium catalyst), the aromatic ring can also be reduced. Use catalysts like Palladium or Platinum on carbon under milder conditions to favor reduction of the ketone.Decalin derivatives
Decarboxylation

Issue: Unwanted loss of the carboxylic acid group.

Potential Causes & Solutions:

Potential CauseRecommended SolutionPotential Byproducts
Thermal Instability Carboxylic acids can undergo decarboxylation at high temperatures. While this specific molecule is not a β-keto acid, which decarboxylates readily, prolonged heating at high temperatures should be avoided if the carboxylic acid functionality is to be retained.[1]5,6,7,8-tetrahydronaphthalen-1(2H)-one
Metal-Catalyzed Decarboxylation Certain transition metals can catalyze the decarboxylation of carboxylic acids. Be mindful of the catalysts used in subsequent reaction steps if the carboxyl group needs to be preserved.5,6,7,8-tetrahydronaphthalen-1(2H)-one

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol, used as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H2SO4, 0.1 eq. or p-TSA, 0.1 eq.).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO3 solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude ester by column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO3 solution, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Visualizations

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Carboxylic_Acid 8-Oxo-5,6,7,8-tetrahydronaphthalene- 2-carboxylic acid Reflux Heat to Reflux (with Dean-Stark Trap) Carboxylic_Acid->Reflux Alcohol Alcohol (e.g., ROH) Alcohol->Reflux Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reflux Neutralization Neutralization (NaHCO3) Reflux->Neutralization Water Water (removed) Reflux->Water Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Ester_Product Desired Ester Purification->Ester_Product

Caption: Workflow for Fischer Esterification.

Amide_Coupling_Byproducts Start Carboxylic Acid + Amine + Coupling Reagent (e.g., DCC) Desired_Amide Desired Amide Product Start->Desired_Amide Main Reaction Path Byproduct_1 N-Acylurea Byproduct Start->Byproduct_1 Side Reaction 1 Byproduct_2 Racemized Product (if chiral centers are present) Start->Byproduct_2 Side Reaction 2 Byproduct_3 Guanidinium Byproduct (with uronium reagents) Start->Byproduct_3 Side Reaction 3

References

How to increase the reactivity of the carboxylic acid group in 8-oxo-tetralins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-oxo-tetralin carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the reactivity of the carboxylic acid group in your experiments, particularly for amide and ester synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the direct reaction of 8-oxo-tetralin carboxylic acid with an amine or alcohol often inefficient?

Direct condensation of a carboxylic acid with a nucleophile like an amine is generally inefficient because the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt.[1][2] To achieve a successful reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process is known as carboxylic acid activation.

Q2: What are the main strategies for activating the carboxylic acid group in 8-oxo-tetralins?

There are two primary strategies for activating the carboxylic acid group for nucleophilic acyl substitution:

  • Conversion to a more reactive acyl derivative: This involves transforming the carboxylic acid into a more electrophilic species, such as an acyl chloride, acyl fluoride, or anhydride. These highly reactive intermediates can then readily react with nucleophiles.

  • In-situ activation with coupling reagents: This approach utilizes reagents that activate the carboxylic acid in the reaction mixture, forming a transient, highly reactive intermediate that is immediately consumed by the nucleophile. This is a very common and often milder approach for amide and ester synthesis.

Q3: How does the presence of the 8-oxo (ketone) group affect the choice of activating agents?

The ketone group in the 8-oxo-tetralin scaffold is a key consideration. While generally less reactive than an activated carboxylic acid, some reagents or reaction conditions could potentially lead to side reactions at the ketone carbonyl. Therefore, chemoselective activation of the carboxylic acid is crucial. Many modern coupling reagents are highly selective for carboxylic acids over ketones under standard conditions. However, it is always advisable to perform a small-scale test reaction to check for potential side products. Boron-mediated reactions have been shown to be highly selective for carboxylic acids in the presence of ketones.[3]

Q4: Which coupling reagents are recommended for forming amide bonds with 8-oxo-tetralin carboxylic acids?

Several classes of coupling reagents are suitable for this transformation. The choice often depends on the steric hindrance of the amine and the desired reaction conditions. Common choices include:

  • Carbodiimides (DCC, EDC): These are widely used and cost-effective. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.

  • Uronium/Aminium Salts (HATU, HBTU, TBTU): These reagents are highly efficient and known for fast reaction times and reduced racemization, which is a critical consideration if the 8-oxo-tetralin scaffold contains chiral centers.

  • Phosphonium Salts (PyBOP, PyAOP): These are also very effective, particularly for sterically hindered amines and for minimizing racemization.

Q5: How can I form an ester from an 8-oxo-tetralin carboxylic acid?

Esterification can be achieved through several methods:

  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH).[4] However, this method uses harsh conditions and is an equilibrium reaction, often requiring removal of water to drive it to completion.

  • Activation with Coupling Reagents: Similar to amide bond formation, coupling reagents like DCC with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be very effective for esterification under mild conditions.[5]

  • Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield in amide synthesis Insufficient activation of the carboxylic acid.1. Switch to a more powerful coupling reagent (e.g., from DCC to HATU). 2. Increase the amount of coupling reagent to 1.2-1.5 equivalents. 3. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
Steric hindrance from the 8-oxo-tetralin scaffold or the amine.1. Increase the reaction temperature. 2. Prolong the reaction time. 3. Consider converting the carboxylic acid to an acyl fluoride, which can be more effective for hindered substrates.
Poor solubility of the starting materials.1. Choose a solvent in which all reactants are fully soluble (e.g., DMF, NMP, or DCM). 2. Gentle heating may improve solubility.
Formation of side products Reaction at the 8-oxo (ketone) group.1. Use a more chemoselective activating agent. 2. Perform the reaction at a lower temperature to minimize side reactions. 3. Analyze the side products to understand the reaction pathway and choose an alternative reagent accordingly.
Epimerization at a chiral center.1. Use a coupling reagent known to suppress racemization, such as HATU or PyAOP, often in combination with an additive like HOAt. 2. Perform the reaction at a lower temperature.
Difficulty in removing byproducts Use of DCC resulting in insoluble dicyclohexylurea (DCU).1. If using DCC, filter the reaction mixture to remove the precipitated DCU before workup. 2. Switch to EDC, as the corresponding urea byproduct is water-soluble and can be removed with an aqueous wash.

Quantitative Data Summary

The following table summarizes common activating agents for the conversion of carboxylic acids to amides and esters, along with typical reaction conditions and yields. Note that optimal conditions for 8-oxo-tetralin carboxylic acids may require some optimization.

Activating Agent/MethodNucleophileTypical SolventTypical TemperatureTypical Yield RangeNotes
SOCl₂ then Amine/Alcohol Amine or AlcoholToluene, DCMReflux, then RTGood to ExcellentTwo-step process; generates HCl.
DCC/DMAP AlcoholDCM, THF0 °C to RTGood to ExcellentDMAP is catalytic; DCU byproduct is poorly soluble.[5]
EDC/HOBt AmineDMF, DCM0 °C to RTGood to ExcellentWater-soluble urea byproduct simplifies workup.
HATU/DIPEA AmineDMF, NMPRTVery Good to ExcellentFast and efficient; low racemization.
PyBOP/DIPEA AmineDMF, DCMRTVery Good to ExcellentSuitable for hindered substrates.
TiCl₄ Amine or AlcoholPyridine, DCM85 °C (Amides) RT (Esters)Moderate to ExcellentEfficient for a wide range of substrates.[6][7]
POCl₃ AlcoholMethanolRTQuantitativeMild and efficient for esterification.[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using HATU
  • Dissolve the 8-oxo-tetralin carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Add HATU (1.1 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion , dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Esterification using DCC and DMAP[5]
  • Dissolve the 8-oxo-tetralin carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion , filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Conversion to Acyl Chloride with Thionyl Chloride (SOCl₂)[6]
  • Suspend the 8-oxo-tetralin carboxylic acid (1.0 eq) in toluene.

  • Add a catalytic amount of DMF (a few drops).

  • Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by observing the cessation of gas evolution.

  • After completion , cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • The resulting crude acyl chloride can be used in the next step without further purification. Dissolve it in an anhydrous solvent (e.g., DCM or THF) and add the desired amine or alcohol, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Acyl Substitution start 8-Oxo-Tetralin Carboxylic Acid activated Activated Intermediate (e.g., Acyl Chloride, O-Acylisourea) start->activated Activating Agent (e.g., SOCl₂, HATU, DCC) product Amide or Ester Product activated->product Coupling nucleophile Nucleophile (Amine or Alcohol) nucleophile->product

Caption: General workflow for increasing the reactivity of 8-oxo-tetralin carboxylic acid.

troubleshooting_logic start Low Product Yield? cause1 Incomplete Reaction start->cause1 Yes cause2 Side Product Formation start->cause2 No, but other spots on TLC solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Use Stronger Coupling Reagent cause1->solution1b solution2a Lower Temperature cause2->solution2a solution2b Change Reagent cause2->solution2b

Caption: A simplified decision-making flowchart for troubleshooting low product yield.

References

Technical Support Center: Overcoming Poor Solubility of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar molecule containing both a hydrophobic tetralone backbone and a hydrophilic carboxylic acid group. While specific quantitative aqueous solubility data is not extensively available in public literature, based on its structure and the properties of similar aromatic carboxylic acids, it is expected to have low solubility in water.[1][2] Its solubility is generally better in organic solvents, particularly polar organic solvents.

Q2: Why is my compound, this compound, not dissolving in aqueous buffers?

A2: The limited aqueous solubility is likely due to the nonpolar, hydrophobic nature of the tetrahydronaphthalene ring system, which dominates over the polar carboxylic acid and ketone functionalities. At neutral pH, the carboxylic acid group is only partially ionized, further limiting its interaction with water molecules. For carboxylic acids, solubility in water tends to decrease as the size of the carbon skeleton increases.[1][2]

Q3: What are the primary strategies to improve the solubility of a poorly water-soluble carboxylic acid like this one?

A3: The primary strategies can be categorized into physical and chemical modifications.[3]

  • Physical Modifications: These include techniques like particle size reduction (micronization) to increase the surface area for dissolution.[3]

  • Chemical Modifications: For a carboxylic acid, the most common and effective methods involve pH adjustment, salt formation, the use of co-solvents, and complexation with agents like cyclodextrins.

Q4: How does pH adjustment affect the solubility of this compound?

A4: As a carboxylic acid, its solubility is highly pH-dependent. In acidic conditions (low pH), the carboxylic acid group remains in its neutral, protonated form (-COOH), which is less soluble in water. As the pH increases to become more basic, the carboxylic acid group deprotonates to form the carboxylate salt (-COO⁻), which is an ion and therefore significantly more soluble in polar solvents like water.

Q5: Can I use co-solvents to dissolve this compound?

A5: Yes, co-solvency is a widely used and effective technique.[3] By adding a water-miscible organic solvent (a co-solvent) to your aqueous system, you can reduce the polarity of the solvent mixture, which can better solvate the hydrophobic portions of the molecule and lead to a significant increase in solubility.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous media.
Possible Cause Troubleshooting Step Expected Outcome
Low pH of the medium The carboxylic acid is in its less soluble protonated form.Increase the pH of the aqueous medium to above the pKa of the carboxylic acid (typically > 5-6 for aromatic carboxylic acids). This will convert it to the more soluble carboxylate salt.
Solvent incompatibility The compound was dissolved in a water-immiscible organic solvent before addition to the aqueous phase.Ensure the initial solvent is miscible with water (e.g., DMSO, ethanol, DMF). If not, consider a solvent exchange step or direct dissolution in a suitable co-solvent system.
Supersaturation and crashing out A highly concentrated stock solution in an organic solvent was diluted too quickly in the aqueous buffer.Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to allow for gradual dissolution and prevent localized supersaturation.
Issue 2: Inconsistent results in biological assays due to poor solubility.
Possible Cause Troubleshooting Step Expected Outcome
Compound precipitation in cell culture media The final concentration of the compound in the assay exceeds its solubility limit in the complex biological medium.Determine the maximum solubility of the compound in the specific assay medium. If necessary, lower the final concentration or incorporate a biocompatible solubilizing agent (e.g., a low percentage of DMSO, cyclodextrin).
Formation of compound aggregates The compound is not fully dissolved and exists as small, insoluble particles that can interfere with the assay.Before adding to the assay, visually inspect the stock solution for any precipitates. Consider filtering the stock solution through a 0.22 µm filter to remove any undissolved particles.
Interaction with assay components The compound may be binding to proteins or other components in the assay medium, reducing its effective concentration.Include appropriate controls to assess non-specific binding. Consider using a formulation with a solubilizing excipient that minimizes such interactions.

Data Presentation

Illustrative Solubility of this compound in Various Solvents

SolventTypeExpected SolubilityRationale
Water (pH 3)Aqueous (Acidic)Very LowThe carboxylic acid is in its neutral, less soluble form.
Phosphate Buffer (pH 7.4)Aqueous (Neutral)Low to ModeratePartial ionization of the carboxylic acid increases solubility compared to acidic water.
Sodium Bicarbonate (5% aq.)Aqueous (Basic)HighThe carboxylic acid is deprotonated to its highly soluble carboxylate salt form.
EthanolPolar OrganicModerate to HighThe hydroxyl group can interact with the carboxylic acid, and the ethyl group can solvate the hydrophobic backbone.
Dimethyl Sulfoxide (DMSO)Polar Aprotic OrganicHighDMSO is a strong hydrogen bond acceptor and can effectively solvate a wide range of compounds.
Dichloromethane (DCM)Nonpolar OrganicLowThe polarity mismatch between the solvent and the carboxylic acid group limits solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Objective: To determine the effect of pH on the aqueous solubility of this compound.

  • Materials:

    • This compound

    • A series of aqueous buffers (e.g., pH 3, 5, 7.4, 9)

    • Vials with magnetic stir bars

    • Magnetic stir plate

    • pH meter

    • Analytical balance

    • Spectrophotometer or HPLC for quantification

  • Methodology:

    • Add an excess amount of the compound to a known volume of each buffer in separate vials.

    • Stir the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully collect a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

    • The measured concentration represents the solubility at that specific pH.

Protocol 2: Solubility Enhancement by Co-solvency
  • Objective: To increase the solubility of this compound in an aqueous system using a co-solvent.

  • Materials:

    • This compound

    • Water-miscible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO)

    • Aqueous buffer (e.g., PBS pH 7.4)

    • Standard laboratory glassware

  • Methodology:

    • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v ethanol in PBS).

    • Follow the same procedure as in Protocol 1 (steps 1-5) for each co-solvent mixture to determine the saturation solubility.

    • Alternatively, for preparing a solution of a specific concentration, first dissolve the compound in the pure co-solvent.

    • Then, slowly add the aqueous buffer to the co-solvent solution with constant stirring until the desired final volume and co-solvent percentage are reached. Observe for any signs of precipitation.

Visualizations

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow start Poorly Soluble Compound: This compound ph_adjustment pH Adjustment (Increase pH) start->ph_adjustment Is the compound ionizable? co_solvency Co-solvency (e.g., DMSO, Ethanol) start->co_solvency Need for organic solvent tolerance? complexation Complexation (e.g., Cyclodextrins) start->complexation Is molecular encapsulation feasible? particle_size Particle Size Reduction (Micronization) start->particle_size Working with solid form? result_ph result_ph ph_adjustment->result_ph Forms soluble salt result_co_solvency result_co_solvency co_solvency->result_co_solvency Increases solubility in mixed solvent result_complexation result_complexation complexation->result_complexation Forms inclusion complex result_particle_size result_particle_size particle_size->result_particle_size Increases dissolution rate

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

pH_Adjustment_Mechanism Mechanism of Solubility Enhancement by pH Adjustment cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_compound R-COOH Poorly Soluble high_ph_compound R-COO⁻ Na⁺ Highly Soluble low_ph_compound->high_ph_compound + NaOH - H₂O high_ph_compound->low_ph_compound + HCl - NaCl

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

References

Analytical method development challenges for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical method development of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization of the carboxylic acid group.Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (typically around pH 2.5-3.5 for aromatic carboxylic acids) to ensure it is in its neutral form.
Secondary interactions with the stationary phase.Add a competitor, such as a small amount of triethylamine (TEA), to the mobile phase to block active sites on the stationary phase.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper functioning of the HPLC system.
Temperature variations.Use a column oven to maintain a constant temperature.
Column degradation.Flush the column with a strong solvent or replace the column if necessary.
Low Signal Intensity or No Peak The compound is not eluting from the column.Use a stronger mobile phase (higher percentage of organic solvent).
The detector wavelength is not optimal.Determine the UV maximum absorbance for the compound. Aromatic structures often have absorbance around 254 nm.
Sample degradation.Prepare fresh samples and standards. Store stock solutions at low temperatures and protected from light.
Ghost Peaks Contamination in the mobile phase, injection system, or sample.Flush the system with a strong solvent. Use fresh, high-purity solvents and sample vials.
Carryover from a previous injection.Implement a needle wash step in the autosampler sequence. Inject a blank solvent after a high-concentration sample.
Baseline Noise or Drift Air bubbles in the detector.Purge the detector and ensure the mobile phase is properly degassed.
Contaminated mobile phase.Filter all mobile phases before use.
Leaks in the system.Check all fittings and connections for leaks.

Frequently Asked Questions (FAQs)

1. What is the best initial approach for developing an HPLC method for this compound?

A reversed-phase HPLC method with UV detection is a good starting point. Due to the aromatic ring and carboxylic acid functional groups, a C18 column is generally suitable. An acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is recommended to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

2. How can I improve the solubility of this compound for analysis?

The compound is expected to have limited solubility in water. For sample preparation, consider using a mixture of an organic solvent (like methanol or acetonitrile) and water. If solubility issues persist, a small amount of a basic solution (e.g., dilute ammonium hydroxide) can be used to dissolve the compound, followed by neutralization before injection if necessary for chromatographic compatibility.

3. Is GC-MS a suitable technique for the analysis of this compound?

GC-MS can be used, but it will likely require derivatization of the carboxylic acid group to increase volatility and thermal stability. Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA) or diazomethane. Without derivatization, the compound may exhibit poor peak shape and thermal degradation in the GC inlet.

4. What are the expected mass spectral fragments for this compound in LC-MS analysis?

In positive ion mode electrospray ionization (ESI+), you would expect to see the protonated molecule [M+H]⁺. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is expected to be the prominent ion due to the acidic nature of the carboxylic acid group.

5. How should I store samples and stock solutions of this compound?

Stock solutions should be stored in a refrigerator or freezer, protected from light, to minimize degradation. It is advisable to prepare fresh working solutions daily from the stock solution.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol outlines a general reversed-phase HPLC method for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 acetonitrile:water.

Protocol 2: GC-MS Method with Derivatization

This protocol describes a potential GC-MS method following derivatization.

  • Derivatization:

    • Dry down an appropriate amount of the sample under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 50-500 m/z

Visualizations

Troubleshooting_Workflow start Analytical Problem Identified check_peak Poor Peak Shape? start->check_peak check_rt Inconsistent Retention Time? check_peak->check_rt No solution_peak Adjust Mobile Phase pH Reduce Sample Concentration check_peak->solution_peak Yes check_signal Low/No Signal? check_rt->check_signal No solution_rt Check Mobile Phase Prep Use Column Oven check_rt->solution_rt Yes solution_signal Optimize Detector Wavelength Check Sample Stability check_signal->solution_signal Yes end Problem Resolved check_signal->end No solution_peak->end solution_rt->end solution_signal->end

Caption: HPLC Troubleshooting Workflow

Method_Selection_Logic start Start: Analyze This compound quant Quantitative Analysis? start->quant hplc HPLC-UV or LC-MS quant->hplc Yes qual Qualitative Analysis? quant->qual No end Analysis Complete hplc->end gc GC-MS (with derivatization) gc->end qual->gc Trace/Impurity? lcms LC-MS for Accurate Mass qual->lcms Yes nmr NMR for Structural Elucidation lcms->nmr Further Confirmation nmr->end

Caption: Analytical Method Selection Guide

Validation & Comparative

A Comparative Guide to the Biological Activity of 8-Oxo- and 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The tetralone and naphthalene carboxylic acid scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous biologically active compounds. Derivatives of these scaffolds have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and neurology. This guide focuses on two specific isomers, 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its 5-oxo counterpart, to provide a framework for their potential pharmacological evaluation.

Based on the existing literature for related compounds, two primary areas of potential biological activity for these isomers are inhibition of monoamine oxidase (MAO) and modulation of retinoic acid receptors (RARs).

Potential Biological Activities and Structure-Activity Relationships

Monoamine Oxidase (MAO) Inhibition

The α-tetralone scaffold is a known pharmacophore for inhibitors of monoamine oxidase, an enzyme crucial in the metabolism of neurotransmitters.[1][2] Derivatives of α-tetralone have demonstrated potent and selective inhibition of both MAO-A and MAO-B isoforms.[1][2]

Structure-Activity Relationship Insights:

  • Substitution on the C6 and C7 positions of the α-tetralone ring has been shown to be a critical determinant of MAO inhibitory activity and selectivity.[1]

  • The presence of a carboxylic acid group, as in the target compounds, could influence the binding affinity and selectivity for the MAO isoforms.

While no direct data exists for the 8-oxo and 5-oxo isomers, their tetralone core suggests they may exhibit MAO inhibitory properties. The position of the oxo group (at C-8 versus C-5) would likely influence the molecule's three-dimensional shape and electronic properties, potentially leading to differences in their inhibitory potency and selectivity for MAO-A versus MAO-B.

Table 1: Monoamine Oxidase Inhibition by C7-Substituted α-Tetralone Derivatives (Illustrative Data) [1]

CompoundSubstitution at C7MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Derivative 1 Arylalkyloxy0.010 - 0.7410.00089 - 0.047
Derivative 2 BenzyloxyPotent InhibitionHigh Potency, Selective

Note: This table presents data for related compounds to illustrate the potential activity of the tetralone scaffold. Data for the specific 8-oxo and 5-oxo isomers is not available.

Retinoic Acid Receptor (RAR) Modulation

The 6-substituted naphthalene-2-carboxylic acid structure is a key feature of a class of synthetic retinoids that act as ligands for retinoic acid receptors (RARs).[3] RARs are nuclear receptors that regulate gene transcription and are involved in cellular differentiation, proliferation, and apoptosis.[4]

Structure-Activity Relationship Insights:

  • The carboxylic acid moiety is crucial for binding to the RARs.

  • The nature and position of substituents on the naphthalene ring system determine the selectivity for RAR subtypes (RARα, RARβ, and RARγ).[3]

The 8-oxo and 5-oxo isomers of tetrahydronaphthalene-2-carboxylic acid share the naphthalene-2-carboxylic acid backbone and could, therefore, interact with RARs. The position of the oxo group would alter the overall topography of the molecule, which could translate into differences in binding affinity and subtype selectivity.

Experimental Protocols

The following are detailed protocols for assays that could be employed to evaluate the potential biological activities of the 8-oxo and 5-oxo isomers.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from studies on related α-tetralone derivatives.[5]

Objective: To determine the in vitro inhibitory activity of the test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Kynuramine (substrate)

  • Test compounds (8-oxo and 5-oxo isomers)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide

  • Phosphate buffer (pH 7.4)

  • Fluorescence spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, prepare reaction mixtures containing phosphate buffer, kynuramine (final concentration 50 µM), and varying concentrations of the test compounds (e.g., 0.001 µM to 100 µM).

  • Initiate the reaction by adding the MAO-A or MAO-B enzyme to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Terminate the reaction by adding sodium hydroxide.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence spectrophotometer (excitation at ~310 nm, emission at ~380 nm).

  • Calculate the enzyme catalytic rate for each inhibitor concentration.

  • Plot the enzyme catalytic rate against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Diagram of Experimental Workflow:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solutions (Compounds in DMSO) reaction_mix Prepare Reaction Mixtures (Buffer, Kynuramine, Compound) stock->reaction_mix add_enzyme Add MAO Enzyme reaction_mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (Add NaOH) incubate->terminate measure Measure Fluorescence terminate->measure calculate Calculate Catalytic Rate measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Figure 1. Workflow for the MAO Inhibition Assay.
Retinoid Acid Receptor (RAR) Transcriptional Activation Assay

This is a general protocol for a luciferase reporter gene assay to assess RAR activation.[6]

Objective: To determine if the test compounds can activate RARα, RARβ, or RARγ.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmids for RARα, RARβ, and RARγ

  • Reporter plasmid containing a luciferase gene downstream of a Retinoic Acid Response Element (RARE)

  • Transfection reagent

  • Test compounds (8-oxo and 5-oxo isomers)

  • All-trans retinoic acid (positive control)

  • Cell culture medium and supplements

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect the mammalian cells with an RAR expression plasmid and the RARE-luciferase reporter plasmid.

  • After transfection, plate the cells in a 96-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of the test compounds or the positive control.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC₅₀ value.

Diagram of Signaling Pathway and Assay Principle:

RAR_Signaling_and_Assay cluster_cell Cell Ligand Test Compound (e.g., 8-oxo isomer) RAR RAR Ligand->RAR Binds CoRepressor Co-repressor RAR->CoRepressor Dissociates CoActivator Co-activator RAR->CoActivator Recruits RARE RARE RAR->RARE Binds RXR RXR RXR->CoActivator Recruits RXR->RARE Binds CoActivator->RARE Binds LuciferaseGene Luciferase Gene Luciferase Luciferase Protein LuciferaseGene->Luciferase Transcription & Translation Light Light (Signal) Luciferase->Light Produces

Figure 2. RAR Signaling and Luciferase Assay Principle.

Conclusion

While direct comparative data on the biological activities of this compound and its 5-oxo isomer are currently unavailable, their core chemical structures suggest they are promising candidates for investigation as monoamine oxidase inhibitors and retinoic acid receptor modulators. The positional difference of the oxo group is anticipated to result in distinct pharmacological profiles. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these compounds. Further research, including synthesis, in vitro screening, and structure-activity relationship studies, is warranted to elucidate their therapeutic potential.

References

A Comparative Guide to the Synthetic Routes of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic pathways for the preparation of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The routes are evaluated based on starting materials, reaction conditions, and overall efficiency, with detailed experimental protocols and quantitative data presented to aid in the selection of the most suitable method for specific research and development needs.

Route 1: Multi-step Synthesis from Toluene and Succinic Anhydride

This classical approach builds the tetralone ring system through a sequence of Friedel-Crafts acylation, reduction, and intramolecular cyclization, followed by oxidation of a methyl group to the desired carboxylic acid.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

Toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-(4-methylphenyl)-4-oxobutanoic acid.

  • Reaction: Toluene (1.0 eq) and succinic anhydride (1.0 eq) are reacted in a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

  • Catalyst: Anhydrous aluminum chloride (2.2 eq) is added portion-wise at a controlled temperature.

  • Conditions: The reaction mixture is stirred at room temperature for several hours.

  • Work-up: The reaction is quenched with ice and hydrochloric acid. The product is extracted with an organic solvent and purified by recrystallization.

  • Yield: Approximately 75-85%.

Step 2: Clemmensen Reduction of 4-(4-methylphenyl)-4-oxobutanoic acid

The keto group of 4-(4-methylphenyl)-4-oxobutanoic acid is reduced to a methylene group to afford 4-(4-methylphenyl)butanoic acid.

  • Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid are used.

  • Conditions: The reaction mixture is heated under reflux for an extended period.

  • Work-up: The product is extracted with an organic solvent and purified.

  • Yield: Typically high, around 90%.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

4-(4-methylphenyl)butanoic acid is cyclized in the presence of a strong acid to form 7-methyl-3,4-dihydronaphthalen-1(2H)-one (7-methyl-1-tetralone).

  • Reagents: Polyphosphoric acid (PPA) or liquid hydrogen fluoride (HF) are commonly used.

  • Conditions: The reaction is heated to promote cyclization.

  • Work-up: The reaction mixture is poured onto ice, and the product is extracted and purified by distillation or chromatography.

  • Yield: Generally in the range of 70-80%.

Step 4: Oxidation of the Methyl Group

The methyl group of 7-methyl-1-tetralone is oxidized to a carboxylic acid using a strong oxidizing agent to yield the final product, this compound.

  • Oxidizing Agent: Potassium permanganate (KMnO₄) in an alkaline solution or chromic acid can be used.

  • Conditions: The reaction is typically heated to ensure complete oxidation.

  • Work-up: The reaction mixture is worked up to isolate the carboxylic acid, which may involve acidification and extraction. Purification is often achieved by recrystallization.

  • Yield: Variable, depending on the oxidizing agent and reaction conditions, but can be in the range of 50-70%.

Data Summary: Route 1
StepReactionKey ReagentsTypical Yield
1Friedel-Crafts AcylationToluene, Succinic Anhydride, AlCl₃75-85%
2Clemmensen Reduction4-(4-methylphenyl)-4-oxobutanoic acid, Zn(Hg), HCl~90%
3Intramolecular Cyclization4-(4-methylphenyl)butanoic acid, PPA or HF70-80%
4Oxidation7-methyl-1-tetralone, KMnO₄ or Chromic Acid50-70%

Diagram of Synthetic Pathway: Route 1

Synthetic_Route_1 Toluene Toluene Intermediate1 4-(4-methylphenyl)-4-oxobutanoic acid Toluene->Intermediate1 AlCl3 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate1 Intermediate2 4-(4-methylphenyl)butanoic acid Intermediate1->Intermediate2 Zn(Hg), HCl Intermediate3 7-methyl-1-tetralone Intermediate2->Intermediate3 PPA or HF FinalProduct This compound Intermediate3->FinalProduct KMnO4

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis from p-Toluic Acid and γ-Butyrolactone

This alternative route begins with a pre-functionalized aromatic starting material and constructs the second ring via acylation and subsequent cyclization.

Experimental Protocol

Step 1: Conversion of p-Toluic Acid to its Acid Chloride

p-Toluic acid is converted to p-toluoyl chloride.

  • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Conditions: The reaction is typically performed in an inert solvent with gentle heating.

  • Work-up: The excess reagent and solvent are removed by distillation.

  • Yield: Nearly quantitative.

Step 2: Friedel-Crafts Acylation with Ethylene

p-Toluoyl chloride undergoes a Friedel-Crafts acylation with ethylene in the presence of a Lewis acid to form 1-(p-tolyl)propan-1-one. This is a less common but feasible approach. A more standard approach would involve a different strategy to build the side chain.

(Due to the limited availability of a well-documented, distinct second route in the public domain, a detailed, experimentally validated protocol for a complete alternative synthesis is not available at this time. The following steps outline a plausible, albeit less common, synthetic strategy for comparison purposes.)

Step 3: Further Elaboration and Cyclization

The propanone derivative would require further chemical transformations to introduce the remaining carbon atoms of the second ring and the carboxylic acid functionality, followed by an intramolecular cyclization to form the tetralone core.

Step 4: Functional Group Interconversion

Final steps would involve adjusting the functional groups to arrive at the target molecule.

Data Summary: Route 2 (Hypothetical)
StepReactionKey ReagentsTypical Yield
1Acid Chloride Formationp-Toluic Acid, SOCl₂>95%
2-4Multi-step Elaboration & Cyclization(Varies)(Not established)

Diagram of Synthetic Pathway: Route 2 (Conceptual)

Synthetic_Route_2 pToluicAcid p-Toluic Acid IntermediateA p-Toluoyl Chloride pToluicAcid->IntermediateA SOCl2 IntermediateB Elaborated Side Chain Intermediate IntermediateA->IntermediateB Multi-step FinalProduct This compound IntermediateB->FinalProduct Cyclization & Oxidation

Caption: Conceptual workflow for Route 2.

Comparison and Conclusion

FeatureRoute 1Route 2 (Conceptual)
Starting Materials Toluene, Succinic Anhydridep-Toluic Acid, γ-Butyrolactone (or other C4 source)
Number of Steps 4Multiple, potentially longer
Overall Yield ModerateNot well-established
Key Reactions Friedel-Crafts Acylation, Clemmensen Reduction, Intramolecular Cyclization, OxidationFriedel-Crafts Acylation, Multi-step side chain construction, Cyclization
Advantages Well-established chemistry, readily available starting materials.Starts with a pre-functionalized aromatic ring.
Disadvantages Multi-step process with a moderate overall yield. Use of harsh reagents (HF, strong oxidants).Less documented, potentially lower yielding and more complex.

Comparative Biological Activities of Oxo-Tetralin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anticancer and neuroprotective potential of various oxo-tetralin derivatives, summarizing key experimental data and outlining associated signaling pathways and methodologies.

Anticancer Activity

Numerous studies have explored the cytotoxic effects of tetralin-based compounds against various cancer cell lines. The data presented below highlights the half-maximal inhibitory concentrations (IC50) of different derivatives, showcasing the impact of various substitutions on their anticancer potency.

Table 1: Anticancer Activity of Tetralin Derivatives against Various Cell Lines

Compound IDDerivative ClassCell LineIC50 (µM)Reference
3a α,β-Unsaturated KetoneHeLa (Cervical Cancer)3.5 (µg/mL)[1]
MCF-7 (Breast Cancer)4.5 (µg/mL)[1]
4b Thiazoline-TetralinMCF-7 (Breast Cancer)69.2[2]
4d Thiazoline-TetralinMCF-7 (Breast Cancer)71.8[2]
4e Thiazoline-TetralinMCF-7 (Breast Cancer)>100[2][3]
4f Thiazoline-TetralinA549 (Lung Cancer)< Cisplatin[3][4]
4g Thiazoline-TetralinA549 (Lung Cancer)< Cisplatin[3][4]
4h Thiazoline-TetralinA549 (Lung Cancer)< Cisplatin[3][4]

Note: Some IC50 values were reported in µg/mL and are presented as such. Direct comparison requires conversion based on molecular weight. Compounds 4f, 4g, and 4h were reported to be more potent than the standard drug cisplatin at the tested concentrations.

The general mechanism of action for many cytotoxic anticancer drugs involves the induction of apoptosis. The workflow for evaluating the anticancer activity of these derivatives often follows the path from initial cytotoxicity screening to more detailed mechanistic studies.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of Oxo-Tetralin Derivatives MTT Cytotoxicity Screening (MTT Assay) Synthesis->MTT Test Compounds IC50 IC50 Determination MTT->IC50 Identify Potent Compounds Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Signaling Signaling Pathway Analysis CellCycle->Signaling

Figure 1: General workflow for the evaluation of anticancer activity of oxo-tetralin derivatives.

Neuroprotective Activity

Derivatives of tetralin have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. The primary targets in this area are enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as the inhibition of amyloid-beta (Aβ) peptide aggregation.

Table 2: Neuroprotective Activity of Tetralin Derivatives

Compound IDActivityTargetInhibition (%) / IC50 (µM)Reference
4d AnticholinesteraseAcetylcholinesterase (AChE)43.22% at 80 µg/mL[2]
4f AnticholinesteraseAcetylcholinesterase (AChE)42.87% at 80 µg/mL[2]
4h AnticholinesteraseAcetylcholinesterase (AChE)49.92% at 80 µg/mL[2][3][4]
4i AnticholinesteraseAcetylcholinesterase (AChE)41.85% at 80 µg/mL[2]
4j AnticholinesteraseAcetylcholinesterase (AChE)44.96% at 80 µg/mL[2]

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine is a key factor in cognitive decline. Inhibition of acetylcholinesterase (AChE) is a major therapeutic strategy.

cholinergic_pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding Choline Choline + Acetate AChE->Choline Signal Signal Transduction Postsynaptic->Signal Tetralin Oxo-Tetralin Derivative Tetralin->AChE Inhibition

Figure 2: Signaling pathway showing the role of AChE and its inhibition by oxo-tetralin derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the summarized protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE based on the reaction of thiocholine with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compounds at various concentrations.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, the test compound, and the AChE enzyme solution.

  • Initiation of Reaction: Start the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction. The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay determines the inhibitory effect of compounds on the MAO-B enzyme.

  • Enzyme and Substrate Preparation: Prepare recombinant human MAO-B enzyme and a suitable substrate (e.g., kynuramine or benzylamine).

  • Incubation: Pre-incubate the MAO-B enzyme with the test compounds at various concentrations in a suitable buffer.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction and incubate at 37°C.

  • Detection: The product formation (e.g., 4-hydroxyquinoline from kynuramine) is measured spectrophotometrically or fluorometrically. The IC50 values are determined from the dose-response curves.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T)

This assay is used to screen for inhibitors of Aβ fibril formation.

  • Aβ Preparation: Prepare a solution of Aβ peptide (typically Aβ1-42) in a suitable buffer.

  • Incubation: Incubate the Aβ peptide solution with and without the test compounds at 37°C for a period ranging from hours to days to allow for aggregation.

  • Thioflavin T (ThT) Addition: Add Thioflavin T solution to the samples. ThT is a fluorescent dye that binds to amyloid fibrils.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The biological activities and protocols described should be further investigated and validated in a laboratory setting.

References

Spectroscopic Validation of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its structural isomers. Due to the limited availability of published experimental spectra for the target compound and its 5-oxo isomer, this guide utilizes a combination of experimental data for a related analogue and predicted values based on established spectroscopic principles. This approach serves as a robust framework for researchers to validate the structure of synthesized this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its structural alternatives. These tables are designed for easy comparison of the expected spectral features.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Shifts in DMSO-d₆)

CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)Carboxylic Acid Proton (ppm)
This compound ~7.8-8.2 (m, 3H)~2.5-3.0 (m, 4H), ~2.0-2.2 (m, 2H)~12.0-13.0 (br s, 1H)
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid ~7.5-8.0 (m, 3H)~2.9 (t, 2H), ~2.6 (t, 2H), ~2.1 (p, 2H)~12.0-13.0 (br s, 1H)
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid 7.68 (s, 1H), 7.65 (d, J=7.9 Hz, 1H), 7.10 (d, J=7.9 Hz, 1H)2.72 (s, 4H), 1.75 (s, 4H)12.6 (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Shifts in DMSO-d₆)

CompoundCarbonyl Carbons (ppm)Aromatic Carbons (ppm)Aliphatic Carbons (ppm)
This compound ~197 (C=O, ketone), ~167 (C=O, acid)~125-145~22, ~30, ~38
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid ~198 (C=O, ketone), ~167 (C=O, acid)~126-150~21, ~32, ~36
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid ~168 (C=O, acid)~124, ~128, ~129, ~134, ~137, ~139~22 (2C), ~28 (2C)

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

CompoundO-H Stretch (Carboxylic Acid) (cm⁻¹)C=O Stretch (Ketone) (cm⁻¹)C=O Stretch (Carboxylic Acid) (cm⁻¹)C-O Stretch (cm⁻¹)
This compound 2500-3300 (broad)~1685~1700~1200-1300
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid 2500-3300 (broad)~1680~1695~1200-1300
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid 2500-3300 (broad)N/A~1680~1200-1300

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Peaks (m/z)
This compound 190173 (M-OH), 162 (M-CO), 145 (M-COOH)
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid 190173 (M-OH), 162 (M-CO), 145 (M-COOH)
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid 176159 (M-OH), 148 (M-CO), 131 (M-COOH), 115

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols can be adapted for the specific instrumentation available in your laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe with electron ionization (EI) is commonly used.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

    • The electron energy for EI is typically set at 70 eV.

    • Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to gain structural information.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of the this compound structure.

Spectroscopic_Validation_Workflow Spectroscopic Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Proton_NMR_Analysis ¹H NMR: - Chemical Shift - Integration - Multiplicity NMR->Proton_NMR_Analysis Carbon_NMR_Analysis ¹³C NMR & DEPT: - Chemical Shift - Number of Carbons - Carbon Types (CH, CH₂, CH₃, Cq) NMR->Carbon_NMR_Analysis IR_Analysis FT-IR: - Functional Group Identification (C=O, O-H, C-H) IR->IR_Analysis MS_Analysis MS: - Molecular Weight - Fragmentation Pattern MS->MS_Analysis Structure_Validation Structure Validation Proton_NMR_Analysis->Structure_Validation Carbon_NMR_Analysis->Structure_Validation IR_Analysis->Structure_Validation MS_Analysis->Structure_Validation

Caption: A logical workflow for the spectroscopic validation of a synthesized organic compound.

A Comparative Guide to the Purity Assessment of Synthesized 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for any synthesized compound is a cornerstone of reliable and reproducible research, particularly within the pharmaceutical and drug development sectors. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. We will delve into the experimental protocols of prevalent analytical techniques and present a comparative analysis of their performance.

Introduction to Purity Assessment

The presence of impurities in a synthesized active pharmaceutical ingredient (API) or a research compound can significantly impact its efficacy, safety, and stability.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and quantification of impurities in new drug substances.[2][3] Therefore, employing robust and validated analytical methods for purity determination is not merely a quality control measure but a critical component of the entire research and development process.

The primary sources of impurities in a synthesized compound like this compound can include:

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.[4]

  • Intermediates: Synthetic precursors that have not fully converted to the final product.[4]

  • By-products: Compounds formed through side reactions during the synthesis.[4]

  • Degradation Products: Impurities formed by the degradation of the target compound under various conditions.

This guide will focus on three principal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the types of expected impurities, and the required level of sensitivity and accuracy. The following table summarizes a comparative overview of HPLC, qNMR, and GC-MS for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.[4]Quantification based on the direct proportionality between the NMR signal area and the number of nuclei.[5][6][7]Separation of volatile and semi-volatile compounds followed by detection and identification based on their mass-to-charge ratio.[1][8]
Typical Purity Range Detected 95-99.9%90-99.9%Primarily for trace impurity identification.
Quantification Relative (Area % normalization) or external standard calibration.[4]Absolute or relative quantification without a reference standard of the analyte.[5][6]Typically requires an internal standard for accurate quantification.
Strengths High resolution, high sensitivity, widely applicable for non-volatile and thermally labile compounds.[3][8]Provides structural information and quantification simultaneously, non-destructive, requires minimal sample preparation.[5][6][9]Excellent for identifying volatile and semi-volatile impurities, high sensitivity, and specificity.[1][2]
Limitations Requires a chromophore for UV detection, quantification can be affected by differences in detector response for impurities.[10]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[6]Limited to thermally stable and volatile compounds, derivatization may be required for polar compounds.[11]
Alternative Compounds Can effectively separate isomers and related substances of tetralone carboxylic acids.Can distinguish between structurally similar compounds if they have unique NMR signals.Can identify and quantify volatile by-products from the synthesis of related tetralone structures.
Potential Impurities in Synthesized this compound

Based on common synthetic routes for tetralone derivatives, potential impurities could include starting materials, intermediates, and by-products of side reactions.[12][13][14][15][16] A well-designed HPLC method should be capable of separating the main peak of the target compound from these potential impurities.[4]

Impurity Type Potential Compound Rationale
Starting Material Substituted benzene or naphthalene derivativesIncomplete reaction during the initial steps of the synthesis.
Intermediate Corresponding tetralin or dihydronaphthalene derivativesIncomplete oxidation or other transformation steps.[17]
By-product Isomeric tetralone carboxylic acidsNon-selective reactions or rearrangements during synthesis.
By-product Decarboxylated tetraloneLoss of the carboxylic acid group under harsh reaction conditions.
Reagent/Solvent Residual organic solvents (e.g., toluene, dichloromethane)Incomplete removal during the work-up and purification process.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantitative analysis of this compound and the separation of its non-volatile impurities.[18][19][20][21][22]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for the separation of organic acids.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a accurately weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative ¹H NMR (qNMR) Protocol

qNMR offers a powerful method for the direct quantification of the target compound without the need for a specific reference standard of the same compound.[5][6][7][9][23]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. This is critical for accurate quantification.

    • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Impurities

This method is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or low molecular weight by-products.[1][8][24][25]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C (hold for 2 min)

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 2 scans/sec.

  • Sample Preparation: Dissolve a known amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate). If derivatization is necessary to improve the volatility of the analyte or impurities, a suitable silylating agent (e.g., BSTFA) can be used.[11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent purity assessment of an organic compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_assessment Purity Assessment start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Synthesized Product purification->product hplc HPLC Analysis product->hplc Non-volatile Impurities qnmr qNMR Analysis product->qnmr Absolute Purity gcms GC-MS Analysis product->gcms Volatile Impurities data_analysis Data Analysis & Purity Calculation hplc->data_analysis qnmr->data_analysis gcms->data_analysis final_report Purity Report data_analysis->final_report

Caption: Workflow for Synthesis and Purity Assessment.

This guide provides a foundational understanding of the critical aspects of purity assessment for synthesized this compound. The selection of the most appropriate analytical method or combination of methods will ultimately depend on the specific requirements of the research or drug development program.

References

In-vitro testing of novel compounds derived from 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Novel Compounds Derived from an 8-Oxo-5,6,7,8-tetrahydronaphthalene Scaffold

This guide provides a comparative analysis of the in-vitro bioactivity of novel compounds synthesized from an 8-oxo-5,6,7,8-tetrahydronaphthalene core structure. The data presented herein is based on published research and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the therapeutic potential of this class of molecules. The primary focus is on their efficacy as inhibitors of specific biological targets, supported by quantitative experimental data.

Due to the limited availability of published in-vitro data for compounds derived directly from 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, this guide presents a detailed analysis of closely related 2-benzyltetralone and 2-benzylidenetetralone derivatives, which have been evaluated as retinoic acid metabolism blocking agents.[1] The experimental data, protocols, and discussed signaling pathways are based on the findings reported for these analogous compounds.

Comparative In-Vitro Efficacy of Novel Tetralone Derivatives

The following table summarizes the in-vitro inhibitory activity of a series of novel tetralone derivatives against liver microsomal retinoic acid metabolizing enzymes and in a MCF-7 CYP26A1 cell-based assay.[1] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzymatic or cellular activity.

Compound IDChemical NameLiver Microsomal Assay IC50 (µM)MCF-7 CYP26A1 Cell Assay IC50 (µM)
5 2-(4-hydroxybenzyl)-6-methoxytetraloneNot Reported7
6 2-(4-hydroxybenzylidene)-6-methoxytetraloneNot Reported5
16a 2-(biphenyl-4-ylmethyl)-6-hydroxytetralone0.5Not Reported
16b 2-(biphenyl-3-ylmethyl)-6-hydroxytetralone0.8Not Reported
Ketoconazole(Reference Compound)18.0Not Reported
R115866(Reference Compound)9.00.005
Liarozole(Reference Compound)Not Reported7

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below to allow for replication and further investigation.

Liver Microsomal Retinoic Acid Metabolism Assay[1]

This assay evaluates the ability of the test compounds to inhibit the metabolism of all-trans-retinoic acid (atRA) by enzymes present in liver microsomes.

  • Preparation of Microsomes: Liver microsomes are prepared from a suitable animal model (e.g., rat or human) through differential centrifugation of liver homogenates.

  • Incubation Mixture: The reaction mixture contains liver microsomes, a NADPH-generating system (as a source of co-factors), all-trans-retinoic acid (substrate), and the test compound at various concentrations.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is terminated by the addition of an organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining all-trans-retinoic acid is quantified using high-performance liquid chromatography (HPLC) with UV detection.

  • Data Analysis: The percentage of inhibition of atRA metabolism is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

MCF-7 CYP26A1 Cell-Based Assay[1]

This assay assesses the inhibitory effect of the compounds on the activity of CYP26A1, a key enzyme in retinoic acid metabolism, within a cellular context using the MCF-7 breast cancer cell line.

  • Cell Culture: MCF-7 cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds for a specified period.

  • Substrate Addition: A fluorescent or radiolabeled substrate for CYP26A1 is added to the cells.

  • Measurement of Metabolite Formation: The formation of the metabolite is measured using a plate reader (for fluorescent substrates) or by liquid scintillation counting (for radiolabeled substrates).

  • Data Analysis: The inhibition of CYP26A1 activity is calculated relative to a vehicle-treated control, and the IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for the in-vitro evaluation of the novel compounds.

signaling_pathway atRA All-trans-Retinoic Acid (atRA) CYP26A1 CYP26A1 atRA->CYP26A1 Metabolism RAR Retinoic Acid Receptor (RAR) atRA->RAR Metabolites Inactive Metabolites CYP26A1->Metabolites RXR Retinoid X Receptor (RXR) RAR->RXR RARE Retinoic Acid Response Element (RARE) RXR->RARE Binding Gene_Expression Target Gene Expression RARE->Gene_Expression Cellular_Effects Cellular Effects (Differentiation, Proliferation, Apoptosis) Gene_Expression->Cellular_Effects Novel_Compound Novel Tetralone Derivative Novel_Compound->CYP26A1 Inhibition

Caption: Simplified signaling pathway of retinoic acid metabolism and action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Testing cluster_analysis Data Analysis Start 8-Oxo-tetralin Precursor Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Microsomal_Assay Liver Microsomal Assay Purification->Microsomal_Assay Cell_Assay MCF-7 CYP26A1 Cell Assay Purification->Cell_Assay IC50 IC50 Determination Microsomal_Assay->IC50 Cell_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General experimental workflow for the in-vitro evaluation of novel compounds.

References

Navigating the SAR Landscape of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Case Study: SAR of Tetralin Carboxamide Growth Hormone Secretagogue Receptor (GHS-R) Antagonists

A relevant example for understanding the SAR of tetralin-based compounds is the study of tetralin carboxamide derivatives as antagonists for the growth hormone secretagogue receptor (GHS-R), a G-protein coupled receptor involved in metabolism and appetite regulation. The following sections present a comparative analysis based on the findings from this analogous series.

Data Presentation: Comparative Activity of Tetralin Carboxamide Analogs

The following table summarizes the structure-activity relationships of a series of tetralin carboxamide derivatives, highlighting the impact of substitutions on their binding affinity for the GHS-R.

Compound IDR1 SubstitutionR2 SubstitutionGHS-R Binding IC50 (nM)
1 HH>1000
2 OMeH500
3 OMe5-Cl250
4 OMe6-Cl150
5 OMe7-Cl80
6 OEt7-Cl75
7 OPr7-Cl60
8 O-iPr7-Cl55

This data is representative and adapted for illustrative purposes based on general findings in medicinal chemistry literature.

Experimental Protocols

The methodologies employed in the characterization of these analogous compounds typically involve the following key experiments:

1. Chemical Synthesis: The synthesis of the tetralin carboxamide analogs generally begins with the appropriate substituted tetralin-2-carboxylic acid. The carboxylic acid is then activated, commonly using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by conversion to an acyl chloride. The activated acid is subsequently reacted with a desired amine to form the corresponding amide. Purification of the final compounds is typically achieved through column chromatography or recrystallization.

2. GHS-R Binding Assay: The affinity of the synthesized compounds for the GHS-R is determined using a competitive radioligand binding assay. Membranes prepared from cells stably expressing the human GHS-R are incubated with a radiolabeled ligand (e.g., [125I]-ghrelin) and varying concentrations of the test compounds. The amount of radioligand displaced by the test compound is measured, and the concentration of the compound that inhibits 50% of the radioligand binding (IC50) is calculated.

3. Functional Antagonist Assay: To assess the functional activity of the compounds, a cell-based assay measuring the inhibition of ghrelin-induced signaling is performed. This can be a calcium mobilization assay or a reporter gene assay. Cells expressing the GHS-R are first incubated with the test compounds and then stimulated with a known concentration of ghrelin. The ability of the compounds to block the ghrelin-induced response is quantified, and the concentration that produces 50% inhibition (IC50) is determined.

Mandatory Visualizations

To illustrate the logical flow of a typical SAR study, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration start Lead Compound (e.g., 8-Oxo-tetralin-2-carboxylic acid) synthesis Analog Synthesis (Modification of R1, R2, etc.) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_assay Primary Screening (e.g., Binding Assay) purification->primary_assay secondary_assay Secondary Assay (e.g., Functional Assay) primary_assay->secondary_assay selectivity_assay Selectivity Profiling secondary_assay->selectivity_assay sar_analysis SAR Analysis (Identify key structural features) selectivity_assay->sar_analysis optimization Lead Optimization (Design of new analogs) sar_analysis->optimization end_node Candidate Drug sar_analysis->end_node Meets criteria optimization->synthesis Iterative Improvement

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Signaling_Pathway Ligand Ghrelin (Agonist) Receptor GHS-Receptor Ligand->Receptor Binds & Activates Antagonist Tetralin Analog (Antagonist) Antagonist->Receptor Binds & Blocks G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release

Caption: A simplified signaling pathway for the GHS-receptor, illustrating the site of action for antagonist compounds.

Conclusion and Future Directions

While direct SAR studies on 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid analogs are currently lacking, the presented analysis of a related tetralin carboxamide series offers valuable insights. The key takeaways suggest that substitutions on the aromatic ring can significantly modulate biological activity. Future research efforts should focus on the systematic synthesis of 8-oxo-tetralin-2-carboxylic acid analogs with diverse substituents at various positions of the tetralin core. The evaluation of these compounds against a panel of relevant biological targets, such as enzymes and receptors implicated in cancer or metabolic diseases, would be a crucial step in elucidating the SAR for this promising scaffold and unlocking its therapeutic potential.

Benchmarking the performance of catalysts for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several catalytic routes. The efficiency of these pathways is critically dependent on the chosen catalyst, which influences reaction yield, selectivity, and overall process economy. This guide provides a comparative analysis of catalytic systems applicable to the synthesis of the target molecule and its close analogs, supported by available experimental data.

Comparison of Catalytic Performance

The direct synthesis of this compound often involves a multi-step process, typically starting with the formation of a tetralone core followed by functional group modifications. The performance of catalysts in key synthetic steps for producing related tetralone structures is summarized below. While direct comparative data for the specific target molecule is limited in published literature, the following tables provide valuable insights into catalyst performance for analogous transformations.

Table 1: Catalytic Asymmetric Reduction of α-Substituted Tetralones

The enantioselective reduction of α-substituted tetralones is a crucial step for producing chiral alcohols, which are important precursors. The following data, adapted from studies on 2-Methyl-1-tetralone and α-tetralone, showcases the performance of different catalyst systems.[1]

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (e.e.) / Enantiomeric Ratio (er)Diastereomeric Ratio (dr)Key Reaction Conditions
Iridium-based Catalystα-Methyl substituted tetralone9599:1 er>20:1iPrOH solvent[1]
Ruthenium-based Catalyst2-Methyl-1-tetraloneHighHigh e.e. (cis alcohol)-Dynamic kinetic resolution, t-C₄H₉OK in i-C₃H₇OH[1]
Oxazaborolidine Catalystα-TetraloneGood85% e.e.-In situ generation from a chiral lactam alcohol and borane[1]
Table 2: Catalysts for Tetralone Synthesis via Friedel-Crafts Acylation and Oxidation

A common route to the tetralone core involves the Friedel-Crafts acylation of a suitable precursor followed by oxidation.

Reaction StepCatalyst/ReagentKey Features
Friedel-Crafts AcylationLewis Acids (e.g., AlCl₃)Well-established method for forming the tetralone ring structure from tetralin and an acylating agent like acetyl chloride.[2]
OxidationSodium Hypochlorite (Haloform Reaction)Used to oxidize a methyl ketone to the desired carboxylic acid.[2]
Catalytic OxidationSilica gel-NH₂-CuA reusable catalyst for the oxidation of tetralin to α-tetralone with high conversion and selectivity under optimized conditions.[3]

Experimental Protocols

Detailed methodologies for key synthetic steps are provided below. These protocols are representative and may require optimization for specific laboratory conditions and scales.

Protocol 1: Friedel-Crafts Acylation of Tetralin

This procedure outlines the formation of 2-acetyl-5,6,7,8-tetrahydronaphthalene, a precursor to the target carboxylic acid.[2]

Materials:

  • Tetralin

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser is assembled under an inert atmosphere (N₂ or Ar).

  • Anhydrous AlCl₃ is suspended in the anhydrous solvent in the flask and cooled to 0°C in an ice bath.

  • A solution of tetralin and acetyl chloride in the same anhydrous solvent is added dropwise over 30-60 minutes.

  • The mixture is stirred at 0°C for one hour after addition, then warmed to room temperature and stirred for an additional 2-4 hours.

  • Reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction is worked up by carefully quenching with ice-water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by distillation or chromatography.

Protocol 2: Haloform Oxidation of 2-Acetyltetralin

This protocol describes the oxidation of the acetyl group to a carboxylic acid.[2]

Materials:

  • 2-acetyl-5,6,7,8-tetrahydronaphthalene

  • Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., dioxane or THF)

  • Concentrated HCl

Procedure:

  • The 2-acetyltetralin is dissolved in a suitable solvent in a round-bottom flask.

  • A solution of NaOCl and NaOH is added to the flask.

  • The biphasic mixture is stirred vigorously at room temperature. Gentle warming (40-50°C) can be applied to increase the reaction rate.

  • The reaction is monitored for the disappearance of the starting material by TLC.

  • After completion, the aqueous solution is acidified to a pH of 1-2 with concentrated HCl, leading to the precipitation of the carboxylic acid.

  • The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated.

  • The crude carboxylic acid can be purified by recrystallization.

Visualizing the Synthesis

The following diagrams illustrate the general workflows for the synthesis of tetralone derivatives, which are precursors to this compound.

Synthesis_Workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_oxidation Step 2: Oxidation Tetralin Tetralin Acylation Friedel-Crafts Acylation Tetralin->Acylation AcetylChloride Acetyl Chloride AcetylChloride->Acylation Acetyltetralin 2-Acetyl-5,6,7,8- tetrahydronaphthalene Acylation->Acetyltetralin AlCl₃ Oxidation Haloform Oxidation Acetyltetralin->Oxidation TargetMolecule 8-Oxo-5,6,7,8-tetrahydronaphthalene -2-carboxylic acid Oxidation->TargetMolecule NaOCl, NaOH Acetyltetralin_ref->Oxidation

Caption: General two-step synthesis workflow.

The following diagram illustrates a more detailed experimental workflow for the Friedel-Crafts acylation step.

Experimental_Workflow start Start setup Assemble Flame-Dried Glassware under N₂/Ar start->setup cool Cool AlCl₃ Suspension to 0°C setup->cool add Dropwise Addition of Tetralin & Acetyl Chloride cool->add stir_cold Stir at 0°C for 1 hour add->stir_cold stir_rt Stir at Room Temp for 2-4 hours stir_cold->stir_rt monitor Monitor Reaction by TLC/GC stir_rt->monitor monitor->stir_rt Incomplete workup Quench with Ice-Water & Extract monitor->workup Complete purify Purify by Distillation or Chromatography workup->purify end End purify->end

Caption: Experimental workflow for Friedel-Crafts acylation.

References

A Researcher's Guide to Antibody Cross-Reactivity Assessment for Small Molecules: A Case Study with 8-Oxopurine Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an antibody is paramount for the accuracy and reliability of immunoassays. When developing antibodies against small molecules, such as drug candidates or biomarkers, a thorough evaluation of cross-reactivity is a critical step. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the intended antigen, can lead to false-positive results and inaccurate quantification.

While specific cross-reactivity data for antibodies raised against 8-oxo-tetralin derivatives are not extensively available in the public domain, the principles and methodologies for assessing antibody specificity are universal. This guide utilizes the well-characterized antibodies against 8-oxopurines, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), a key biomarker for oxidative DNA damage, as a practical case study. Researchers targeting 8-oxo-tetralin derivatives or other small molecules can adapt the principles and protocols outlined herein to evaluate their own antibodies.

Data Presentation: Antibody Specificity Profile

A crucial aspect of characterizing a monoclonal antibody is to define its binding profile against a panel of structurally related compounds. This is often achieved through competitive enzyme-linked immunosorbent assay (ELISA), where the concentration of a compound required to inhibit 50% of the antibody binding to its target antigen (IC50) is determined. The cross-reactivity is then typically expressed as a percentage relative to the target analyte.

Table 1: Cross-Reactivity Profile of a Monoclonal Anti-8-OHdG Antibody (Clone N45.1)

The following table presents the cross-reactivity of a widely used monoclonal antibody against 8-OHdG, demonstrating its high specificity.

CompoundCross-Reactivity (%)
8-hydroxy-2'-deoxyguanosine (8-OHdG) 100
Guanosine (G)0[1][2][3]
7-methyl-Guanosine0[1][2][3]
6-SH-Guanosine0[1][2][3]
8-bromo-Guanosine0[1][2][3]
Deoxyadenosine (dA)0[1][2][3]
Deoxycytidine (dC)0[1][2][3]
Thymidine (dT)0[1][2][3]
Deoxyinosine (dI)0[1][2][3]
Deoxyuridine (dU)0[1][2][3]
Deoxyguanosine (dG)0[1][2][3]
O6-methyl-deoxyguanosine0[1][2][3]
8-hydroxy-deoxyadenosine0[1][2][3]
Guanine (Gua)0[1][2][3]
O6-methyl-Guanine0[1][2][3]
Uric Acid0[1][2][3]
Urea0[1][2][3]
Creatine0[1][2][3]
Creatinine0[1][2][3]
8-sulfhydryl-Guanosine<1[1][2][3]
8-hydroxy-Guanosine<1[1][2][3]

Data sourced from product information for the anti-8-OHdG monoclonal antibody, clone N45.1. The antibody is highly specific for 8-OHdG and does not cross-react with a wide range of analogous compounds. Minimal cross-reactivity of less than 1% is observed with 8-sulfhydryl-Guanosine and 8-hydroxy-Guanosine.[1][2][3]

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for hapten synthesis and competitive ELISA.

Hapten Synthesis and Immunogen Preparation

Small molecules like 8-oxo-tetralin derivatives or 8-oxopurines are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. This small molecule is then referred to as a hapten.

Principle: The hapten is chemically linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting conjugate presents the hapten to the immune system, leading to the production of antibodies specific for the hapten.

Generalized Protocol:

  • Hapten Derivatization: Introduce a reactive functional group (e.g., carboxyl, amino, or thiol group) onto the hapten molecule if it does not already possess one. This is often achieved through chemical synthesis. The position of this "linker" is crucial as it will influence which parts of the hapten are exposed and recognized by the immune system.

  • Carrier Protein Activation: Activate the carrier protein to enable covalent bond formation with the derivatized hapten. Common methods include activation of carboxyl groups on the protein using carbodiimides (e.g., EDC) to react with amino groups on the hapten.

  • Conjugation: Mix the activated carrier protein and the derivatized hapten under optimized conditions (pH, temperature, and molar ratio) to allow for efficient conjugation.

  • Purification: Remove unconjugated hapten and by-products from the hapten-carrier conjugate, typically through dialysis or size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-carrier protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Hapten_Conjugation cluster_synthesis Hapten Preparation cluster_conjugation Conjugation Process Hapten Hapten Derivatized_Hapten Derivatized Hapten (with reactive group) Hapten->Derivatized_Hapten Chemical Synthesis Conjugation Conjugation Reaction Derivatized_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., KLH, BSA) Activated_Carrier Activated Carrier Protein Carrier_Protein->Activated_Carrier Activation Activated_Carrier->Conjugation Immunogen Purified Immunogen (Hapten-Carrier Conjugate) Conjugation->Immunogen Purification Competitive_ELISA Start Start: Antigen-Coated Plate Block Block Non-Specific Sites Start->Block Add_to_Plate Add Mixture to Plate Block->Add_to_Plate Prepare_Samples Prepare Standards & Test Compounds Pre_Incubate Pre-incubate with Primary Antibody Prepare_Samples->Pre_Incubate Pre_Incubate->Add_to_Plate Competition Competition for Binding (Free vs. Coated Antigen) Add_to_Plate->Competition Wash1 Wash Competition->Wash1 Add_Secondary Add Enzyme-Labeled Secondary Antibody Wash1->Add_Secondary Wash2 Wash Add_Secondary->Wash2 Add_Substrate Add Substrate & Develop Color Wash2->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Analyze Calculate IC50 & % Cross-Reactivity Read_Absorbance->Analyze

References

Unraveling the Mechanism of Action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents for metabolic disorders has led to significant interest in the pharmacological potential of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives. While direct experimental evidence confirming the precise mechanism of action for the parent compound remains to be fully elucidated in publicly available literature, extensive research on its structural analogs provides compelling insights into its potential biological targets. This guide offers a comparative analysis of the likely mechanisms of action, supported by experimental data from related tetralone derivatives, and provides detailed protocols for further investigation.

Derivatives of the tetralone scaffold have demonstrated promising activities in the context of metabolic diseases, particularly as antidiabetic agents. The primary mechanisms suggested by the current body of research include the inhibition of Dipeptidyl peptidase-IV (DPP-4) and Protein Tyrosine Phosphatase 1B (PTP1B), as well as the modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Comparative Bioactivity of Tetralone Derivatives

To understand the potential efficacy of this compound, it is crucial to compare the performance of its derivatives against known therapeutic agents. The following tables summarize the available quantitative data for various tetralone analogs, highlighting their activity as DPP-4 inhibitors, PTP1B inhibitors, and their effect on glucose uptake.

Table 1: DPP-4 Inhibitory Activity of Tetralin-Sulfonamide Derivatives

CompoundDPP-4 IC50 (nM)Selectivity over DPP-8 and DPP-9Reference Compound (Sitagliptin) IC50 (nM)
Derivative 42.8020-40 foldNot specified in the study
Derivative 152.8020-40 foldNot specified in the study

Data sourced from a study on new tetralin-sulfonamide derivatives as anti-diabetic and DPP-4 inhibiting agents.

Table 2: Antihyperglycemic Activity of Tetralone Derivatives

Compound% Glucose Uptake IncreaseStandard (Rosiglitazone) % Glucose Uptake IncreasePotential Target
4-hydroxy-α-tetralone (1)12.2%88.8%PTP1B
Ammaniol (2)64.8%88.8%Not specified
4-O-(3,4,5-trimethoxybenzoyl)-alpha-tetralone (1D)94.6%88.8%Not specified

Data from a study on tetralone derivatives from Juglans regia and their effect on glucose uptake in L-6 rat muscle cell lines.[1]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of its derivatives, this compound could exert its effects through one or more of the following pathways:

  • DPP-4 Inhibition: Certain tetralin-sulfonamide derivatives are potent inhibitors of DPP-4.[2] DPP-4 is an enzyme that degrades incretin hormones, which are responsible for stimulating insulin secretion. Inhibition of DPP-4 leads to prolonged incretin activity, resulting in improved glycemic control.

  • PTP1B Inhibition: 4-hydroxy-α-tetralone has been identified as a potent inhibitor of PTP1B.[1] PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, the insulin receptor remains phosphorylated and active for a longer duration, thereby enhancing insulin sensitivity.

  • PPARγ Modulation: The tetralone scaffold is a component of some thiazolidinedione derivatives, a class of drugs known to act as PPARγ agonists. PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. Activation of PPARγ improves insulin sensitivity.

The following diagrams illustrate these potential signaling pathways and a proposed experimental workflow to confirm the mechanism of action for this compound.

G Potential Signaling Pathways for Tetralone Derivatives cluster_0 DPP-4 Inhibition Pathway cluster_1 PTP1B Inhibition Pathway cluster_2 PPARγ Agonism Pathway Tetralone Derivative Tetralone Derivative DPP-4 DPP-4 Tetralone Derivative->DPP-4 inhibits Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) DPP-4->Incretins (GLP-1, GIP) degrades Insulin Secretion Insulin Secretion Incretins (GLP-1, GIP)->Insulin Secretion stimulates Blood Glucose Lowering Blood Glucose Lowering Insulin Secretion->Blood Glucose Lowering leads to Tetralone Derivative_2 Tetralone Derivative PTP1B PTP1B Tetralone Derivative_2->PTP1B inhibits Insulin Receptor (IR) Insulin Receptor (IR) PTP1B->Insulin Receptor (IR) dephosphorylates Insulin Signaling Cascade Insulin Signaling Cascade Insulin Receptor (IR)->Insulin Signaling Cascade activates Glucose Uptake Glucose Uptake Insulin Signaling Cascade->Glucose Uptake promotes Tetralone Derivative_3 Tetralone Derivative PPARγ PPARγ Tetralone Derivative_3->PPARγ activates Gene Transcription Gene Transcription PPARγ->Gene Transcription regulates Improved Insulin Sensitivity Improved Insulin Sensitivity Gene Transcription->Improved Insulin Sensitivity results in

Caption: Potential signaling pathways of this compound derivatives.

G Experimental Workflow for Mechanism of Action Confirmation Start Start In vitro Enzyme Assays In vitro Enzyme Assays Start->In vitro Enzyme Assays DPP-4 Inhibition Assay DPP-4 Inhibition Assay In vitro Enzyme Assays->DPP-4 Inhibition Assay PTP1B Inhibition Assay PTP1B Inhibition Assay In vitro Enzyme Assays->PTP1B Inhibition Assay PPARγ Binding/Activation Assay PPARγ Binding/Activation Assay In vitro Enzyme Assays->PPARγ Binding/Activation Assay Cell-based Assays Cell-based Assays DPP-4 Inhibition Assay->Cell-based Assays PTP1B Inhibition Assay->Cell-based Assays PPARγ Binding/Activation Assay->Cell-based Assays Glucose Uptake Assay (L6 Myotubes) Glucose Uptake Assay (L6 Myotubes) Cell-based Assays->Glucose Uptake Assay (L6 Myotubes) Data Analysis & Comparison Data Analysis & Comparison Glucose Uptake Assay (L6 Myotubes)->Data Analysis & Comparison Mechanism Confirmation Mechanism Confirmation Data Analysis & Comparison->Mechanism Confirmation

References

Safety Operating Guide

Personal protective equipment for handling 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Quantitative Data Summary

Hazard CategoryGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Oral Toxicity H302: Harmful if swallowed[1]Standard laboratory PPE to prevent accidental ingestion.
Skin Irritation H315: Causes skin irritation[1]Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, and closed-toe shoes are required.[2]
Eye Irritation H319: Causes serious eye irritation[1]Safety glasses with side shields or chemical splash goggles are mandatory. A face shield is recommended for splash hazards.[2][3]
Respiratory Irritation H335: May cause respiratory irritation[1]Handle in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[2]

Operational Protocol: A Step-by-Step Guide

To ensure safe handling and minimize exposure, a strict operational protocol is crucial.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, ideally within a chemical fume hood.

  • Ventilation: Before starting any work, verify that the chemical fume hood is functioning correctly.[2]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, along with appropriate waste containers, before handling the chemical.[2]

2. Handling the Compound:

  • Solid Form: When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2][4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[4]

Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4]

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) check_vent Verify Fume Hood Function prep_area->check_vent gather_materials Assemble Equipment & Waste Containers check_vent->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_solid Handle Solid with Care (Avoid Dust) don_ppe->handle_solid handle_solution Handle Solution with Care (Avoid Splashes) don_ppe->handle_solution decontaminate Decontaminate Surfaces & Equipment handle_solid->decontaminate handle_solution->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Solid & Liquid Hazardous Waste wash_hands->segregate_waste label_waste Label Waste Container Appropriately segregate_waste->label_waste ehs_disposal Arrange for EHS Disposal label_waste->ehs_disposal

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.